Secretin (33-59), rat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C129H216N42O42 |
|---|---|
Poids moléculaire |
3027.4 g/mol |
Nom IUPAC |
5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144) |
Clé InChI |
LKHWQEXKRMDFFJ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Function of Rat Secretin's C-Terminal Fragments: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the functional role of C-terminal fragments of rat secretin, a topic of significant interest to researchers in the fields of endocrinology, pharmacology, and drug development. While the query "rat secretin fragment 33-59" is understood to be a likely reference to a catalog identifier for the full-length 27-amino acid peptide, this document will focus on the scientifically investigated functions of C-terminal fragments of the native hormone.
Rat secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretions. Its biological activity is mediated through the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family. The interaction between secretin and its receptor is a two-domain process: the C-terminal region of secretin is primarily responsible for binding to the N-terminal extracellular domain of the receptor, while the N-terminal region of the peptide is crucial for receptor activation and subsequent intracellular signaling.
Quantitative Data on the Biological Activity of Secretin C-Terminal Fragments
The primary function attributed to C-terminal fragments of secretin is the potentiation of glucose-induced insulin (B600854) release. The following table summarizes key quantitative data from a seminal study on the effects of various C-terminal fragments on insulin secretion from isolated mouse pancreatic islets.
| Fragment Name | Amino Acid Sequence | Concentration | Effect on Glucose-Induced Insulin Release |
| Secretin (22-27) | NH2-Leu-Leu-Gln-Gly-Leu-Val-NH2 | 50-500 µg/ml | Potentiation, mimicking the effect of full-length secretin[1][2] |
| Secretin (23-27) | - | - | Marginal potentiation[1][2] |
| Secretin (24-27) | Val-NH2 | - | No effect[1][2] |
| Secretin (25-27) | - | - | No significant effect |
| Secretin (26-27) | - | - | Marginal potentiation[1][2] |
Signaling Pathways
Full-length secretin binding to its receptor primarily activates the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final physiological response, such as bicarbonate secretion from pancreatic ductal cells.
While the C-terminal fragments of secretin are crucial for receptor binding, they do not independently activate the receptor to the same extent as the full-length hormone. Their primary role appears to be in modulating the receptor's response to other stimuli, such as glucose in the case of insulin secretion. The exact signaling mechanism by which these fragments potentiate insulin release is not fully elucidated but is thought to involve an allosteric modulation of the secretin receptor or a related signaling pathway in pancreatic islet cells.
Figure 1: Signaling pathway of full-length secretin via the secretin receptor.
Experimental Protocols
Pancreatic Islet Perifusion for Insulin Secretion Assay
This protocol is adapted from methodologies used to study the effects of secretin and its fragments on insulin release.
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from rats using collagenase digestion.
-
Culture the isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics for 24-48 hours before the experiment.
2. Perifusion System Setup:
-
Prepare a perifusion system with a chamber to hold the islets.
-
Maintain the system at 37°C and continuously supply it with a Krebs-Ringer bicarbonate buffer (KRBB) equilibrated with 95% O2 and 5% CO2.
3. Experimental Procedure:
-
Place a known number of islets (e.g., 100-200) into the perifusion chamber.
-
Equilibrate the islets with a low glucose concentration (e.g., 2.8 mM) in KRBB for a defined period (e.g., 60 minutes).
-
Switch the perifusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the secretin fragment being tested.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).
-
At the end of the experiment, lyse the islets to determine the total insulin content.
4. Insulin Measurement:
-
Measure the insulin concentration in each collected fraction and in the islet lysate using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the insulin secretion rate over time to observe the dynamics of insulin release.
-
Calculate the total amount of insulin secreted in response to the different stimuli.
Figure 2: Experimental workflow for pancreatic islet perifusion.
Receptor Binding Assay for Peptide Fragments
This protocol outlines a general method for determining the binding affinity of secretin fragments to the secretin receptor.
1. Membrane Preparation:
-
Culture cells expressing the rat secretin receptor (e.g., CHO-SCTR cells).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Isolate the cell membranes by differential centrifugation.
-
Resuspend the membrane preparation in a binding buffer.
2. Radioligand and Competitor Preparation:
-
Use a radiolabeled full-length secretin (e.g., [125I]-secretin) as the tracer.
-
Prepare serial dilutions of the unlabeled secretin fragment to be tested (the competitor).
3. Binding Reaction:
-
In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled secretin and varying concentrations of the unlabeled secretin fragment.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled full-length secretin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
5. Radioactivity Measurement:
-
Measure the radioactivity retained on the filters using a gamma counter.
6. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay is used to determine the functional consequence of ligand binding to the secretin receptor, a Gs-coupled GPCR.
1. Cell Culture and Plating:
-
Culture cells expressing the rat secretin receptor in a suitable medium.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Add the secretin fragment to the wells at various concentrations.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the secretin fragment concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the fragment that produces 50% of the maximal response).
Conclusion
The C-terminal fragments of rat secretin, particularly the hexapeptide S-(22-27), have demonstrated a significant biological function in potentiating glucose-induced insulin secretion. While they are essential for binding to the secretin receptor, they do not act as full agonists. Their modulatory role suggests potential therapeutic applications in the context of metabolic disorders. Further research is warranted to fully elucidate the specific signaling mechanisms of these fragments and to explore their potential as drug development leads. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
The Biological Activity of Rat Secretin: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, is a critical regulator of gastrointestinal physiology. In rats, as in other mammals, it is primarily secreted by S-cells in the duodenum in response to acidic chyme. Upon release, secretin orchestrates a series of physiological responses, most notably the stimulation of bicarbonate and water secretion from the pancreas and biliary ducts, which is essential for neutralizing gastric acid and facilitating digestion. Beyond its classical gastrointestinal functions, secretin also acts as a neuropeptide, influencing various processes within the central nervous system. This technical guide provides an in-depth overview of the biological activity of rat secretin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of secretin and its potential as a therapeutic target. For clarity, the term "rat secretin" in this document refers to the mature, biologically active 27-amino acid peptide, which is sometimes designated in commercial and research literature as "Secretin (33-59), rat," referencing its position within the preprosecretin precursor protein.
Data Presentation: Quantitative Effects of Rat Secretin
The biological effects of rat secretin are dose-dependent and have been quantified in numerous studies. The following tables summarize key quantitative data on the secretin-induced responses in various physiological systems in rats.
Table 1: Effects of Rat Secretin on Pancreatic and Biliary Secretion
| Parameter | Animal Model | Secretin Dose/Concentration | Observed Effect | Reference |
| Pancreatic Juice Flow | Anesthetized Rats | 0.5 CU/kg/hr (combined with CCK) | Potentiation of CCK-induced secretion | [1] |
| Isolated Perfused Pancreas | 5-7 x 10⁻⁹ M | Maximal sustained fluid secretion | [2] | |
| Anesthetized Rats | 15, 150, 1500 ng/kg/h | Significant increase in bicarbonate and protein output | [3] | |
| Pancreatic Amylase Output | Anesthetized Rats | 0.5 CU/kg/hr (combined with CCK) | Potentiation of CCK-induced secretion | [1] |
| Isolated Perfused Pancreas | 5-7 x 10⁻⁹ M | Small sustained amylase secretion | [2] | |
| Biliary Bicarbonate Secretion | Isolated Bile Duct Cells | - | Stimulation mediated by the cAMP system | [4] |
CU = Clinical Units; CCK = Cholecystokinin
Table 2: Effects of Rat Secretin on Gastric Secretion
| Parameter | Animal Model | Secretin Dose/Concentration | Observed Effect | Reference |
| Gastric Acid Secretion | Conscious Rats | 5.6 pmol/kg/h | Profound inhibition of pentagastrin-stimulated acid secretion | [5] |
| Gastric Motility | - | - | Inhibition mediated by a vago-vagal reflex | [6] |
Table 3: Effects of Rat Secretin in the Central Nervous System (CNS)
| Parameter | Brain Region | Secretin Dose/Concentration | Observed Effect | Reference |
| Neuronal Firing Rate | Central Amygdala | Micropressure ejection | 104.22 ± 26.18% increase in 13/27 neurons; 68.80 ± 12.10% decrease in 6/27 neurons | [7] |
| Supraoptic Nucleus (Oxytocin Neurons) | 1 µg (i.v.) | Dose-dependent increase in firing rate | [8] | |
| Behavior | Intracerebroventricular (ICV) Injection | - | Increased defecation, decreased novel-object approaches, and decreased locomotor activity | [9] |
| Respiration Rate | Anesthetized Rats (ICV Injection) | - | Decreased respiration rate | [9] |
Table 4: Rat Secretin Receptor Binding Affinity
| Ligand | Preparation | IC₅₀ / Kᵢ | Reference |
| Rat Secretin | CHO-SecR membranes | Kᵢ of 3.5 ± 1.1 nM | [10] |
| [Cys⁷,⁹]-secretin analogue | CHO-SecR membranes | Kᵢ of 11 ± 3.3 nM | [10] |
IC₅₀ = half maximal inhibitory concentration; Kᵢ = inhibitory constant; CHO-SecR = Chinese Hamster Ovary cells expressing the secretin receptor
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers planning to investigate the biological activity of rat secretin.
Protocol 1: In Vivo Measurement of Pancreatic and Biliary Secretion in Anesthetized Rats
Objective: To quantify the effect of intravenously administered secretin on the volume and composition of pancreatic and biliary secretions.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Polyethylene tubing for cannulation
-
Infusion pump
-
Rat secretin
-
Saline solution (0.9% NaCl)
-
Bicarbonate and protein assay kits
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Cannulate the common bile duct at its point of entry into the duodenum to collect a mixture of bile and pancreatic juice. For separate collection, cannulate the pancreatic duct and the common bile duct independently.
-
Insert a cannula into the jugular or femoral vein for intravenous infusion.
-
Allow the animal to stabilize and collect basal secretions for a defined period (e.g., 30-60 minutes).
-
Begin a continuous intravenous infusion of rat secretin at the desired dose, dissolved in saline.
-
Collect pancreatic juice and/or bile in pre-weighed tubes at regular intervals (e.g., 15-30 minutes) for the duration of the experiment.
-
Measure the volume of the collected secretions.
-
Analyze the samples for bicarbonate concentration (e.g., by back-titration) and protein content (e.g., using a Bradford or BCA assay).
Experimental Workflow Diagram:
Protocol 2: In Vitro cAMP Assay in Isolated Rat Cells
Objective: To measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to secretin stimulation in isolated rat cells (e.g., cholangiocytes or gastric glands).
Materials:
-
Isolated rat cholangiocytes or gastric glands
-
Cell culture medium (e.g., DMEM/F12)
-
Rat secretin
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Plate reader
Procedure:
-
Isolate cholangiocytes or gastric glands from rat liver or stomach, respectively, using established enzymatic digestion protocols.
-
Plate the cells in a multi-well plate and allow them to adhere or equilibrate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (typically 0.1-1 mM) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of rat secretin for a defined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the stimulation by removing the medium and lysing the cells with the appropriate lysis buffer provided with the cAMP assay kit.
-
Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the cAMP concentration based on a standard curve.
Signaling Pathway Diagram:
References
- 1. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretion of fluid and amylase in the perfused rat pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of secretin and glucagon on Brunner's gland secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin stimulates bile ductular secretory activity through the cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of secretin on neuronal activity and feeding behavior in central amygdala of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secretin modulation of behavioral and physiological functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of the active conformation of the amino terminus of receptor-bound secretin using intramolecular disulfide bond constraints - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for a Potent Regulator: A Technical Guide to the Discovery and Isolation of Rat Secretin Peptides
For Immediate Release
This whitepaper provides a comprehensive technical overview of the pivotal methodologies employed in the discovery and isolation of rat secretin peptides. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the intricate experimental protocols, presents key quantitative data, and visualizes the associated signaling pathways and workflows.
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, as well as influencing various functions within the gastrointestinal tract and the central nervous system.[1] The isolation of its rat analogue was a significant step in physiological research, enabling more specific studies in this widely used animal model.
Quantitative Data Summary
The following tables summarize key quantitative data related to rat secretin, including its molecular characteristics and physiological concentrations.
Table 1: Physicochemical Properties of Rat Secretin
| Property | Value | Reference |
| Amino Acid Sequence | H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Gln-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 | [2][3] |
| Molecular Weight | 3027.38 Da | |
| Structure | 27-amino acid linear peptide with a C-terminal amide | [2][3] |
Table 2: Physiological Concentrations of Rat Secretin
| Condition | Plasma Secretin Concentration (pM) | Reference |
| Basal (Fasting) | 0.76 ± 0.39 | [4] |
| After Pancreatic Juice Diversion (4 hours) | 3.09 ± 0.30 | [4] |
| Duodenal Perfusion with 0.1 M NaHCO3 (Maximum) | ~143% increase from basal | [5] |
| Duodenal Perfusion with 0.1 M Na2CO3 (Maximum) | ~146% increase from basal | [5] |
| Duodenal Perfusion with 0.025 M NaOH (Maximum) | ~190% increase from basal | [5] |
| Maximal Bicarbonate Output Stimulation | ~20 | [6] |
Experimental Protocols
The isolation of natural rat secretin from intestinal tissue is a multi-step process involving extraction and several stages of chromatography. The following protocols are synthesized from methodologies used for the purification of rat secretin and other similar gastrointestinal peptides from the same era.
Tissue Extraction
This initial step is designed to liberate the peptides from the intestinal tissue while minimizing degradation.
-
Tissue Collection: The upper small intestine (duodenum and proximal jejunum) is rapidly excised from anesthetized rats.
-
Homogenization: The tissue is immediately placed in boiling 2 M acetic acid (approximately 5 mL per gram of tissue) for 30 minutes to inactivate endogenous proteases. The tissue is then homogenized using a high-speed blender (e.g., Sorvall Omnimixer).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 27,500 x g) for 50 minutes at 4°C.
-
Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is filtered and lyophilized.
Initial Purification and Concentration
This stage aims to remove the bulk of non-peptide contaminants and concentrate the secretin-containing fraction.
-
Gel Filtration Chromatography: The lyophilized extract is redissolved in an appropriate buffer and applied to a Sephadex G-50 gel filtration column. This separates molecules based on size. Fractions are collected and assayed for secretin-like immunoreactivity using a radioimmunoassay (RIA) with an antibody raised against porcine secretin.
-
Adsorption Chromatography: The active fractions from gel filtration are pooled and applied to an Amberlite XAD-2 resin column. The column is washed with 0.1 M HCl followed by deionized water. The peptides, including secretin, are then eluted with 90% methanol (B129727). The eluate is dried to remove the methanol and then lyophilized.
Intermediate Purification: Ion-Exchange Chromatography
This step separates peptides based on their net charge, further purifying the secretin fraction.
-
Column: A cation or anion exchange column is used, depending on the pH of the buffer and the isoelectric point of rat secretin.
-
Elution: A salt gradient (e.g., ammonium (B1175870) acetate) is used to elute the bound peptides. Fractions are again collected and assayed for secretin activity.
Final Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides high-resolution separation based on the hydrophobicity of the peptides, yielding a highly purified product. This is often a multi-step process using different column chemistries.
-
Step 1 (e.g., C18 column): The active fractions from ion-exchange chromatography are applied to a wide-pore C18 RP-HPLC column. Elution is performed with a gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Subsequent Steps (e.g., C4, diphenyl columns): The secretin-containing fractions from the C18 column can be further purified on columns with different selectivities, such as C4 or diphenyl, using similar gradient elution systems.
-
Final Purity Assessment: The purity of the final product is assessed by analytical RP-HPLC and amino acid sequence analysis.
Bioassay and Immunoassay
Throughout the purification process, the presence and biological activity of secretin are monitored.
-
Radioimmunoassay (RIA): A highly sensitive RIA, typically using an antibody against porcine secretin which cross-reacts with rat secretin, is used to track the peptide through the purification steps.
-
Bioassay: The biological activity of the purified peptide is confirmed by its ability to stimulate pancreatic bicarbonate secretion in an anesthetized rat model.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of rat secretin and its primary signaling pathway.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation and characterization of rat vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.hku.hk [repository.hku.hk]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rat Secretin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of rat secretin to its receptor, detailing the molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion.[1] It is primarily produced by S-cells in the small intestine in response to duodenal acidification.[2] The biological effects of secretin are mediated by its interaction with the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[3][4] The rat secretin receptor is a key model for studying the physiological functions of secretin and for the development of novel therapeutic agents targeting this system. This guide focuses on the binding characteristics of the 27-amino acid rat secretin peptide to its receptor.
Quantitative Binding Affinity Data
The binding affinity of rat secretin to its receptor is a critical parameter for understanding its biological function and for the development of pharmacological tools. The following table summarizes the key quantitative data for the binding of rat secretin to the secretin receptor.
| Ligand | Receptor | Assay Type | Cell Line | Measured Parameter | Value (nM) | Reference |
| Rat Secretin | Human SCTR | Competition Binding | U2OS | IC50 | 1.231 | [5] |
Note: The provided data utilizes the human secretin receptor, which shares high homology with the rat receptor and is often used in heterologous expression systems for binding studies.[6] The IC50 value represents the concentration of unlabeled rat secretin required to displace 50% of a radiolabeled secretin analog.
Secretin Receptor Signaling Pathway
Upon binding of secretin to its receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final cellular response.[4] In some cell types, the secretin receptor can also couple to Gq proteins, leading to an increase in intracellular calcium.[5]
Secretin Receptor Signaling Pathway
Experimental Protocols
The determination of secretin receptor binding affinity relies on robust and reproducible experimental protocols. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used in this field.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled ligand (e.g., rat secretin) to compete with a radiolabeled ligand for binding to the secretin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the secretin receptor (e.g., U2OS-SCTR or CHO-SecR cells).[5][8]
-
Radioligand: 125I-labeled secretin (e.g., [125I-Tyr10]rat secretin-27).[8]
-
Unlabeled Ligand: Rat secretin.[5]
-
Membrane Binding Buffer: 50 mM HEPES pH 7.4, 1 mM CaCl2, 2.5 mM MgCl2, 0.5% BSA, and a protease inhibitor cocktail.[5]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA.[5]
-
Filter Plates: Multi-well filter plates (e.g., MultiScreen HTS).[9]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Resuspend 10 µg of membrane extracts from SCTR-overexpressing cells in membrane binding buffer.[5]
-
Assay Setup: In a multi-well plate, add the resuspended membranes.
-
Competition: Add increasing concentrations of the unlabeled competing ligand (rat secretin), typically ranging from 0.1 fM to 10 µM.[5]
-
Radioligand Addition: Add a constant concentration of 125I-labeled secretin (e.g., 160 pM).[5]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash twice with ice-cold wash buffer to separate the membrane-bound radioligand from the free radioligand.[11]
-
Quantification: Dry the filter plates and measure the radioactivity of the bound ligand using a scintillation counter.[9]
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done using non-linear regression analysis.[9]
Radioligand Competition Binding Assay Workflow
Conclusion
This guide has provided a detailed overview of the binding affinity of rat secretin to its receptor, including quantitative data, signaling pathways, and experimental protocols. A thorough understanding of these aspects is fundamental for researchers in physiology, pharmacology, and drug development who are investigating the secretin system. The methodologies and data presented here serve as a valuable resource for designing and interpreting experiments aimed at elucidating the role of secretin in health and disease.
References
- 1. Secretin (rat) | CAS:121028-49-7 | Gastrointestinal peptide | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 3. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Properties of a recombinant human secretin receptor: a comparison with the rat and rabbit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Production of Secretin in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous production of secretin in rats, with a focus on the biosynthesis, processing, and tissue-specific expression of this crucial gastrointestinal hormone. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Secretin and its Precursor
Secretin is a 27-amino acid peptide hormone that plays a pivotal role in regulating the pH of the duodenum. It achieves this by inhibiting gastric acid secretion and stimulating the release of bicarbonate from the pancreas and liver.[1][2] In rats, secretin is initially synthesized as a 134-amino acid precursor protein known as preprosecretin.[3] This precursor undergoes post-translational processing to yield the mature, biologically active hormone.
The structure of rat preprosecretin, as cataloged in the UniProt database under accession number P11384, consists of several distinct domains:
-
Signal Peptide (residues 1-21): Directs the nascent polypeptide into the endoplasmic reticulum.
-
N-terminal Propeptide (residues 22-55): A peptide region at the amino-terminus of the prohormone.
-
Secretin (residues 56-82): The mature 27-amino acid hormone.
-
C-terminal Propeptide (residues 86-134): A peptide region at the carboxyl-terminus of the prohormone.
It is important to note that the terminology "secretin (33-59)" does not correspond to the standard nomenclature for the mature, active form of rat secretin. Based on the preprosecretin sequence, residues 33-59 would constitute a fragment of the N-terminal propeptide. There is currently no scientific literature to support the endogenous production or specific biological function of this particular fragment in rats. This guide will therefore focus on the well-documented production of the mature 27-amino acid secretin.
Genetic Expression and Tissue Distribution
The production of secretin is governed by the secretin gene (Sct). In rats, the coding region of this gene is divided into four exons, a structure that is conserved among several members of the secretin-glucagon hormone family.[4][5]
Tissue-Specific Expression of the Secretin Gene
While primarily known as a gastrointestinal hormone, the expression of the secretin gene is not limited to the gut. Studies in rats have demonstrated the presence of secretin precursor mRNA in various tissues, indicating a broader physiological role than initially understood.
Table 1: Relative Abundance of Secretin Precursor mRNA in Various Rat Tissues
| Tissue | Relative mRNA Abundance | Reference |
| Duodenum | High | [4][6] |
| Jejunum | Moderate | [7] |
| Ileum | Low | [7] |
| Brain (Medulla Oblongata, Pons) | High | [4] |
| Hypophysis (Pituitary Gland) | High | [4] |
| Heart | Comparable to Small Intestine | [6] |
| Lung | Comparable to Small Intestine | [6] |
| Kidney | Comparable to Small Intestine | [6] |
| Testis | Present | [6] |
The nucleotide sequence of the secretin precursor mRNA has been found to be identical across these different tissues, suggesting that the same initial protein is synthesized throughout the body.[6]
Biosynthesis and Processing of Prosecretin
The journey from the Sct gene to the active secretin hormone involves a series of intricate molecular processes. The following diagram illustrates the general workflow for studying secretin production, from genetic expression to the analysis of the final peptide.
References
- 1. uniprot.org [uniprot.org]
- 2. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The secretin precursor gene. Structure of the coding region and expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Tissue-specific expression of the rat secretin precursor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secretin: structure of the precursor and tissue distribution of the mRNA - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies on secretin (33-59) effects
An In-depth Technical Guide to Preliminary Studies on Secretin Effects
This guide provides a comprehensive overview of the foundational research concerning the effects of the 27-amino acid peptide hormone, secretin. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into secretin's mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its functions.
Introduction to Secretin
Secretin is a peptide hormone primarily produced by S-cells in the duodenum in response to gastric acid.[1] It plays a crucial role in gastrointestinal physiology by stimulating the pancreas and biliary ducts to secrete a bicarbonate-rich fluid, which neutralizes duodenal pH and aids in digestion.[1] Beyond its classic role, secretin acts as a neuropeptide and has pleiotropic effects on the central nervous system, kidneys, and energy homeostasis.[2]
Secretin exerts its effects by binding to the Secretin Receptor (SCTR), a member of the Class B (or Secretin family) of G protein-coupled receptors (GPCRs).[3] The nomenclature "Secretin (33-59)" found in some commercial catalogs refers to the 27-amino acid active peptide, corresponding to residues 33 through 59 of the rat prosecretin precursor protein.
Signaling Pathways of the Secretin Receptor
The primary signaling cascade initiated by secretin binding to its receptor involves the activation of a stimulatory G protein (Gs). This activation leads to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which functions as a key second messenger. In addition to the canonical Gs pathway, the secretin receptor has also been shown to couple to the Gq pathway, leading to the stimulation of phosphatidylinositol hydrolysis and a subsequent increase in intracellular calcium levels.[3]
Canonical Gs-cAMP Signaling Pathway
The predominant mechanism of action for secretin involves the following steps:
-
Binding: Secretin binds to the extracellular domain of the SCTR.
-
G Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein by promoting the exchange of GDP for GTP on the α-subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[1]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets. In pancreatic and bile duct cells, a key target is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of chloride ions, followed by bicarbonate and water, resulting in the characteristic hydrocholeresis.[1]
Quantitative Biological Data
The interaction of secretin with its receptor and the subsequent biological response have been quantified in various studies. The data below are compiled from research using different cell lines and assay formats.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinity of secretin for its receptor, expressed as the dissociation constant (Kd) or the inhibition constant (Ki/IC50) from competition binding assays.
| Ligand | Receptor/Cell Line | Assay Type | Value (nM) | Reference |
| Rat Secretin | CHO-SecR cells | Competition Binding | Ki = 3.4 ± 0.4 | [4] |
| Human Secretin | HEK 293 cells (hSCTR) | Saturation Binding | Kd = 3.2 | [3] |
| Human Secretin | U2OS cells (hSCTR) | Competition Binding | IC50 = 0.325 | [5] |
| Rat Secretin | U2OS cells (hSCTR) | Competition Binding | IC50 = 1.231 | [5] |
| Natural Secretin | CHO-SecR cells | Competition Binding | Ki = 4 | [6] |
Table 2: Functional Potency (cAMP Production)
This table presents the potency of secretin in stimulating intracellular cAMP accumulation, expressed as the half-maximal effective concentration (EC50).
| Ligand | Cell Line | Assay Type | Value (nM) | Reference |
| Rat Secretin | CHO-SecR cells | cAMP Accumulation | 0.05 ± 0.01 | [4] |
| Human Secretin | CHO-K1 SCTR Gs cells | cAMP Hunter™ Assay | 0.0095 | [2] |
| Rat Secretin | Isolated Rat Cholangiocytes | Exocytosis Assay | ~7 | [7] |
Table 3: Physiological Responses
This table provides quantitative data on the physiological effects of secretin administration in vivo.
| Effect Measured | Model | Dose | Result | Reference |
| Bicarbonate Secretion | Human | 0.9 CU/kg/h | 526 ± 49 µmol/min | [8] |
| Plasma Bicarbonate | Human (Normal Function) | 1 CU/kg | -2.17 ± 1.12 mM (decrease) | [9] |
| Plasma Bicarbonate | Human (Pancreatic Insufficiency) | 1 CU/kg | -0.54 ± 0.68 mM (decrease) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in secretin research.
Radioligand Receptor Binding Assay (Competition)
This protocol determines the affinity of a test compound (e.g., unlabeled secretin) for the secretin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells/Membranes: Whole cells or membrane preparations from a cell line stably expressing the secretin receptor (e.g., CHO-SecR, U2OS-SCTR).[4][5]
-
Radioligand: ¹²⁵I-labeled secretin.[5]
-
Binding Buffer: Krebs-Ringers-HEPES (KRH) medium or similar, often supplemented with BSA and protease inhibitors.[10]
-
Competitor: Unlabeled secretin or test compounds at various concentrations.
-
Wash Buffer: Ice-cold binding buffer.
-
Apparatus: 96-well plates, filtration manifold or scintillation counter (for SPA), gamma counter.
Procedure:
-
Preparation: Seed receptor-bearing cells in plates and grow to ~80% confluence. Alternatively, prepare purified cell membranes.[10]
-
Incubation: In each well, combine a fixed amount of receptor protein, a fixed concentration of ¹²⁵I-secretin (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to reach binding equilibrium.[10]
-
Separation (Filtration Method): Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[6]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a nonlinear regression model (one-site fit) to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a saturating concentration (e.g., 1 µM) of unlabeled secretin.[6]
Intracellular cAMP Accumulation Assay
This assay quantifies the ability of secretin to stimulate the production of intracellular cAMP, its primary second messenger.
Materials:
-
Cells: A cell line engineered to express the SCTR and a cAMP-responsive reporter system, or a standard cell line like CHO-K1 expressing SCTR.[2]
-
Stimulation Buffer: HBSS or KRH medium containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[10]
-
Agonist: Secretin at various concentrations.
-
Detection Kit: A commercial homogeneous assay kit (e.g., HTRF, AlphaScreen, GloSensor) is recommended for high-throughput applications.[2][5]
Procedure:
-
Cell Plating: Seed cells into a white, opaque 384-well microplate and incubate until they form a monolayer.[2]
-
Stimulation: Remove the culture medium and add the agonist (secretin) diluted in stimulation buffer to the wells. Include a vehicle control for basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).[10]
-
Lysis and Detection: Add the lysis buffer and detection reagents from the chosen commercial kit. This step typically involves adding a labeled cAMP tracer and specific antibodies that will generate a signal (e.g., FRET or luminescence) inversely proportional to the amount of cAMP produced by the cells.
-
Signal Reading: After a final incubation period at room temperature, read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of secretin and fit the curve using a four-parameter logistic equation to determine the EC50.[2]
Pancreatic Secretion Stimulation Test (Clinical)
This is a clinical diagnostic test to assess the exocrine function of the pancreas.
Procedure:
-
Tube Placement: A multi-lumen tube is guided endoscopically or fluoroscopically into the duodenum.[1]
-
Baseline Collection: Duodenal fluid is aspirated for a baseline measurement of volume and bicarbonate concentration.
-
Secretin Administration: A bolus of synthetic secretin (e.g., 0.2 µg/kg) is administered intravenously.[11]
-
Timed Collections: Duodenal aspirates are collected continuously in timed intervals (e.g., every 15 minutes) for 60-80 minutes.[11]
-
Analysis: The volume of each sample is measured, and the bicarbonate concentration is determined. The peak bicarbonate concentration is the primary endpoint. A peak concentration below 80 mEq/L is often indicative of pancreatic exocrine insufficiency.[11]
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secretin stimulates exocytosis in isolated bile duct epithelial cells by a cyclic AMP-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin-induced plasma bicarbonate decrease as a simple indicator of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
Methodological & Application
protocol for radioimmunoassay of secretin (33-59)
An increasing body of research focuses on the roles of peptide fragments derived from larger prohormones, which can have distinct biological activities. The radioimmunoassay (RIA) is a highly sensitive and specific technique for the quantification of such peptides in biological fluids and tissue extracts. This document provides a detailed protocol for the radioimmunoassay of a C-terminal fragment of secretin, hypothetically designated as secretin (33-59), and is intended for researchers, scientists, and drug development professionals.
Application Notes
Note on Secretin (33-59): The precursor to secretin, prosecretin, is a 120 amino acid protein. Mature, biologically active secretin is a 27-amino acid peptide, which corresponds to residues 28-54 of prosecretin.[1][2] Following the cleavage of secretin, a 72-amino acid C-terminal peptide is also produced.[1][2][3][4] The requested fragment, "secretin (33-59)," does not correspond to a known standard cleavage product of prosecretin. Researchers should verify the exact sequence and origin of their target peptide. The following protocol is a representative method for a C-terminal fragment of secretin and can be adapted for the specific peptide of interest. The critical components for such an adaptation are a specific antibody, a radiolabeled tracer, and a purified standard of the target peptide.
Principle of the Assay: This radioimmunoassay is a competitive binding assay. A known quantity of radiolabeled secretin C-terminal fragment (the tracer) competes with the unlabeled secretin C-terminal fragment in the sample or standard for a limited number of binding sites on a specific antibody. As the concentration of the unlabeled fragment increases, the amount of tracer bound to the antibody decreases. The concentration of the peptide in an unknown sample is determined by comparing the degree of tracer displacement with that produced by a set of known standards.
Experimental Protocol
Materials and Reagents
-
Antibody: Rabbit anti-secretin C-terminal fragment serum. The antibody should be highly specific for the C-terminal fragment of interest with low cross-reactivity to intact secretin, prosecretin, and other related peptides.
-
Radiolabeled Tracer: 125I-labeled secretin C-terminal fragment.
-
Standard: Purified synthetic secretin C-terminal fragment of known concentration.
-
Assay Buffer: Phosphate buffer (0.05 M, pH 7.4) containing 0.5% bovine serum albumin (BSA) and a protease inhibitor such as aprotinin.
-
Precipitating Reagent: Polyethylene glycol (PEG) solution (e.g., 22% PEG 6000) or a second antibody (e.g., goat anti-rabbit IgG) to separate bound from free tracer.
-
Scintillation Fluid: For use with a gamma counter.
-
Gamma Counter: For measuring radioactivity.
-
Centrifuge: Capable of reaching at least 2000 x g.
-
Vortex Mixer
-
Pipettes: Calibrated for accurate dispensing of microliter volumes.
-
Test Tubes: Polystyrene or polypropylene (B1209903) tubes suitable for the gamma counter.
Assay Procedure
-
Preparation of Standards and Samples:
-
Prepare a series of standards by serially diluting the purified secretin C-terminal fragment standard in assay buffer. A typical concentration range might be from 10 to 1280 pg/mL.
-
Thaw frozen samples (e.g., plasma, serum, tissue extracts) on ice. It is recommended to add protease inhibitors to the samples upon collection.
-
Dilute samples in assay buffer as necessary to bring the expected peptide concentration within the range of the standard curve.
-
-
Assay Setup:
-
Label test tubes for standards, controls, and unknown samples. It is recommended to run all determinations in duplicate.
-
Add 200 µL of standard, control, or sample to the appropriately labeled tubes.
-
Add 100 µL of the specific rabbit anti-secretin C-terminal fragment antibody to each tube.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
-
Addition of Tracer:
-
Add 100 µL of 125I-labeled secretin C-terminal fragment (tracer) to each tube.
-
Vortex all tubes gently and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add 1 mL of cold precipitating reagent (e.g., 22% PEG) to each tube.
-
Vortex immediately and incubate for 30 minutes at 4°C.
-
Centrifuge the tubes at 2000-3000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the free tracer. Invert the tubes on absorbent paper and allow them to drain for a few minutes.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity in the pellet of each tube using a gamma counter. The pellet contains the antibody-bound tracer.
-
Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Generate a standard curve by plotting the percentage of tracer bound (%B/B0) as a function of the logarithm of the standard concentration. %B/B0 is calculated as: (CPMstandard or sample - CPMnon-specific binding) / (CPMzero standard - CPMnon-specific binding) x 100.
-
Determine the concentration of the secretin C-terminal fragment in the unknown samples by interpolating their %B/B0 values from the standard curve.
Quantitative Data
The performance of a radioimmunoassay for a secretin C-terminal fragment will depend on the specific antibody and tracer used. The following table summarizes typical performance characteristics that can be expected, based on data from similar peptide RIAs.
| Parameter | Typical Value |
| Assay Range | 10 - 1280 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Cross-reactivity | |
| - Intact Secretin | < 1% |
| - Prosecretin | < 1% |
| - VIP, Glucagon, GIP | Negligible |
Visualizations
Experimental Workflow
Caption: General workflow for a competitive radioimmunoassay.
Signaling Pathway
Secretin exerts its biological effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor. This interaction primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified secretin signaling pathway.
References
- 1. Secretin - Wikipedia [en.wikipedia.org]
- 2. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Secretin: structure of the precursor and tissue distribution of the mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretin: structure of the precursor and tissue distribution of the mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application of Secretin (33-59) in Gastrointestinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of secretin (33-59) in key gastrointestinal research models. It is intended to guide researchers in designing and executing experiments to investigate pancreatic secretion, gastric motility, and the underlying cellular signaling pathways.
Data Presentation
Table 1: Dose-Dependent Effect of Secretin on Gastric Relaxation in Anesthetized Rats
| Intravenous Infusion Dose of Secretin (pmol/kg/h) | Decrease in Intragastric Pressure (cmH₂O) |
| 1.4 | Threshold Dose |
| 2.8 | Significant Decrease |
| 5.6 | ED₅₀ (Effective Dose, 50%) |
| 11.2 | Near-Maximal Decrease |
| 22.4 | Maximal Decrease |
Data compiled from studies investigating the effect of intravenous secretin infusion on intragastric pressure in anesthetized rats.
Table 2: Effect of Secretin on Gastric Emptying in Healthy Humans
| Treatment | Gastric Emptying at 30 min (%) |
| Placebo | Baseline |
| Secretin (0.2 µg/kg IV) | -11% (delayed) |
Data from a randomized, saline-controlled crossover trial in healthy volunteers.[2]
Table 3: Agonist Activity of Secretin Analogues at the Rat Secretin Receptor
| Analogue | EC₅₀ for cAMP Stimulation (nM) |
| Secretin (wild-type) | 0.3 ± 0.1 |
| [Ala¹]Secretin | 1.1 ± 0.2 |
| [Ala³]Secretin | 1.8 ± 0.3 |
| [Ala⁶]Secretin | 2.5 ± 0.5 |
| [Ala¹⁰]Secretin | 0.9 ± 0.2 |
| [Ala¹⁹]Secretin | 30 ± 5 |
| [Ala²³]Secretin | 15 ± 3 |
Data represents the concentration of the secretin analogue required to elicit 50% of the maximal cyclic AMP (cAMP) response in Chinese Hamster Ovary (CHO) cells stably expressing the rat secretin receptor.[3]
Signaling Pathway
Secretin binding to its receptor (SCTR) on the basolateral membrane of target cells, such as pancreatic ductal cells, primarily activates the Gαs subunit of the heterotrimeric G protein.[1] This leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The resulting chloride efflux into the ductal lumen drives the secretion of bicarbonate ions (HCO₃⁻) via the apical Cl⁻/HCO₃⁻ exchanger.
Caption: Secretin signaling pathway in pancreatic ductal cells.
Experimental Protocols
Protocol 1: In Vivo Measurement of Pancreatic Secretion in Anesthetized Rats
Objective: To measure the volume and bicarbonate concentration of pancreatic juice in response to intravenous infusion of secretin (33-59).
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., Isoflurane or a combination of ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Polyethylene (B3416737) tubing for cannulation (e.g., PE-10 or PE-50)
-
Infusion pump
-
Warmed saline (0.9% NaCl)
-
Secretin (33-59) stock solution
-
Fraction collector or pre-weighed microcentrifuge tubes
-
pH meter or autotitrator for bicarbonate measurement
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat according to approved institutional protocols. Maintain a stable plane of anesthesia throughout the experiment.
-
Perform a midline laparotomy to expose the abdominal viscera.
-
Gently locate the common bile duct and the pancreatic duct. The pancreatic duct typically enters the duodenum near the bile duct.
-
Carefully dissect the pancreatic duct free from surrounding tissue.
-
Ligate the bile duct near the duodenum to prevent bile contamination of the pancreatic juice.
-
Make a small incision in the pancreatic duct and insert a pre-filled (with saline) polyethylene cannula. Secure the cannula in place with surgical silk.[4]
-
Cannulate the jugular vein for intravenous infusion of secretin (33-59).
-
Allow the animal to stabilize for a 30-minute basal period, collecting pancreatic juice to determine the basal secretion rate.
-
Begin intravenous infusion of secretin (33-59) at the desired dose (e.g., starting from a low dose and performing a dose-response study). The infusion should be delivered in warmed saline.
-
Collect pancreatic juice in tared tubes at regular intervals (e.g., every 15 minutes).
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Measure the volume of collected pancreatic juice gravimetrically (assuming a density of 1 g/mL).
-
Determine the bicarbonate concentration in each sample by back-titration with NaOH after acidification with HCl.
Protocol 2: In Vivo Measurement of Gastric Motility in Anesthetized Rats
Objective: To assess the effect of secretin (33-59) on intragastric pressure as an index of gastric motility.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Urethane or Isoflurane)
-
Surgical instruments
-
Small, water-filled latex balloon attached to a polyethylene catheter
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Warmed saline (0.9% NaCl)
-
Secretin (33-59) stock solution
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the jugular vein for intravenous infusion.
-
Insert the balloon-tipped catheter orally into the stomach. Ensure the balloon is in the corpus of the stomach.[5]
-
Connect the catheter to a pressure transducer to record intragastric pressure.
-
Inflate the balloon with a small volume of water to achieve a stable baseline pressure.
-
Allow the animal to stabilize for a 30-minute basal period.
-
Begin a continuous intravenous infusion of secretin (33-59) at various doses (e.g., 1.4, 2.8, 5.6, 11.2, and 22.4 pmol/kg/h).
-
Record the changes in intragastric pressure in response to each dose.
-
At the end of the experiment, euthanize the animal.
Caption: General workflow for in vivo gastrointestinal studies.
Protocol 3: In Vitro Measurement of cAMP Production in Cultured Cells
Objective: To determine the dose-dependent stimulation of intracellular cAMP by secretin (33-59) in a cell line expressing the secretin receptor.
Materials:
-
CHO-K1 cells stably expressing the rat secretin receptor (CHO-SecR)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Multi-well cell culture plates (e.g., 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Secretin (33-59)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed CHO-SecR cells in multi-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 1 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of secretin (33-59) in KRH buffer containing IBMX.
-
Remove the pre-incubation buffer and add the secretin (33-59) solutions to the cells. Include a vehicle control (buffer with IBMX only).
-
Incubate for 30 minutes at 37°C.
-
Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.[6][7]
-
Plot the cAMP concentration against the log of the secretin (33-59) concentration to generate a dose-response curve and determine the EC₅₀.
Conclusion
Secretin (33-59) is a critical research tool for elucidating the physiological and pathophysiological roles of the secretin signaling axis in the gastrointestinal system. The protocols outlined in this document provide a framework for investigating its effects on pancreatic secretion and gastric motility, as well as for characterizing its interaction with the secretin receptor at the cellular level. Adherence to detailed and consistent methodologies is paramount for obtaining reproducible and reliable data in gastrointestinal research.
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurement of intragastric pressure with a rubber balloon in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using Rat Secretin
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals interested in utilizing rat secretin in cell culture assays. The primary applications focus on the activation of the secretin receptor (SCTR), a G protein-coupled receptor (GPCR), and the subsequent measurement of downstream signaling events.
Introduction
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion.[1] Rat secretin, upon binding to its receptor (SCTR), primarily activates the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While the cAMP pathway is the canonical signaling route, cross-talk with other signaling pathways, such as intracellular calcium mobilization, can occur in certain cellular contexts.
The following sections detail the primary applications of rat secretin in cell culture, provide quantitative data from relevant studies, and offer step-by-step protocols for key experimental assays.
Primary Applications
The most common cell-based assays for studying the effects of rat secretin involve the quantification of second messengers generated upon SCTR activation. These include:
-
cAMP Accumulation Assays: To quantify the activation of the Gαs signaling pathway.
-
Intracellular Calcium Mobilization Assays: To investigate potential Gαq or other signaling pathway activation.
These assays are critical for determining the potency and efficacy of secretin analogues, screening for SCTR antagonists, and elucidating the downstream cellular effects of secretin receptor activation.
Data Presentation
The following table summarizes quantitative data for secretin in relevant cell culture assays. It is important to note that EC50 values can vary depending on the cell line, receptor expression levels, and assay conditions.
| Ligand | Assay Type | Cell Line/Tissue | Receptor | EC50 | Reference |
| Rat Secretin | cAMP Accumulation | Rat Gastric Glands | Endogenous Rat SCTR | 1.5 nM | [2] |
| Human Secretin | cAMP Accumulation | CHO-K1 | Recombinant Human SCTR | 9.5 pM | [3] |
| Secretin | cAMP Accumulation | Normal Human Cholangiocytes (HIBEpiC) | Endogenous Human SCTR | 100 nM (concentration used to elicit a significant response) | [1] |
Signaling Pathway
The activation of the secretin receptor by rat secretin primarily initiates the Gαs signaling cascade. The following diagram illustrates this pathway.
Caption: Secretin receptor signaling pathway.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to rat secretin stimulation in a cell line expressing the secretin receptor (e.g., CHO-K1 cells stably expressing rat SCTR).
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Materials:
-
CHO-K1 cells stably expressing the rat secretin receptor
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Rat Secretin
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., LANCE cAMP assay kit or similar)
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring luminescence or fluorescence, depending on the kit
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the CHO-K1-SCTR cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
On the day of the assay, prepare a stock solution of rat secretin in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).
-
Perform serial dilutions of the rat secretin stock solution in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX). A typical concentration range to test would be from 1 pM to 1 µM.
-
-
Cell Treatment:
-
Carefully aspirate the growth medium from the cells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of stimulation buffer containing the various concentrations of rat secretin to the appropriate wells. Include a vehicle control (stimulation buffer with no secretin).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
Incubate for the recommended time (usually 1 hour at room temperature).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal as a function of the logarithm of the rat secretin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to rat secretin, typically using HEK293 cells transiently or stably expressing the rat secretin receptor.
Experimental Workflow:
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
HEK293 cells expressing the rat secretin receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Black, clear-bottom 96-well cell culture plates
-
Rat Secretin
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescent plate reader with kinetic reading capabilities and appropriate filters
Protocol:
-
Cell Seeding:
-
Seed HEK293-SCTR cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS. Probenecid (2.5 mM) can be included to inhibit dye extrusion.
-
Aspirate the growth medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescent plate reader and allow it to equilibrate to 37°C.
-
Prepare a separate plate with serial dilutions of rat secretin at 5-10 times the final desired concentration.
-
Set the plate reader to measure fluorescence kinetically (e.g., every second for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
The instrument's injectors will then add a defined volume (e.g., 20 µL) of the rat secretin dilutions to the wells while continuously recording the fluorescence.
-
Continue recording for at least 1-2 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak - baseline) is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence change against the logarithm of the rat secretin concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion
The protocols and data provided in these application notes serve as a comprehensive guide for researchers studying rat secretin in cell culture. The primary signaling pathway through cAMP is well-established, and the provided cAMP accumulation assay protocol is a robust method for quantifying SCTR activation. While the involvement of intracellular calcium mobilization is less characterized for the secretin receptor, the included protocol provides a framework for investigating this potential signaling pathway. By utilizing these methods, researchers can effectively characterize the pharmacological and physiological effects of rat secretin and its analogues.
References
- 1. Secretin inhibits cholangiocarcinoma growth via dysregulation of the cAMP-dependent signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Secretin and its Fragments in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion. It is synthesized as a larger precursor, prosecretin, which undergoes proteolytic processing to yield the mature hormone and other fragments. One such fragment is the C-terminal peptide, encompassing amino acids (33-59) of the prohormone. The physiological significance of this fragment is an area of ongoing research. Accurate measurement of both total secretin and its specific fragments like secretin (33-59) in rat plasma is essential for preclinical studies in gastroenterology, metabolic diseases, and neuroscience.
These application notes provide detailed protocols for the quantification of total secretin in rat plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits and outlines a developmental approach for the specific measurement of the secretin (33-59) fragment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methods for Measuring Secretin in Rat Plasma
Several techniques are available for the quantification of secretin in plasma, each with its own advantages and limitations.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method for quantifying total secretin. Commercially available kits for rat secretin offer good sensitivity and are relatively easy to use. These assays typically utilize a sandwich or competitive format.
-
Radioimmunoassay (RIA): RIA is a highly sensitive technique that has historically been used for secretin measurement. However, it involves the use of radioactive materials, which requires specialized laboratory facilities and safety precautions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that offers high specificity and the ability to distinguish between the full-length secretin and its fragments. While there are no commercially available, ready-to-use kits for secretin (33-59), a targeted LC-MS/MS method can be developed and validated for its specific quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for secretin levels in rat plasma obtained by various methods. Note that concentrations can vary significantly based on the physiological state of the animal (e.g., fasting vs. postprandial) and the specific assay used.
| Analyte | Method | Sample Type | Typical Concentration Range | Reference |
| Secretin | RIA | Rat Plasma | Fasting: ~3.5 pM | [1] |
| Secretin | RIA | Rat Plasma | Fat-stimulated: ~21.7 pM | [1] |
| Secretin | ELISA | Rat Plasma | Varies by kit, typically in the pg/mL to ng/mL range. | [2] |
| Secretin (33-59) | LC-MS/MS | Rat Plasma | Data not readily available; requires method development. |
Experimental Protocols
Protocol 1: Quantification of Total Secretin in Rat Plasma using ELISA
This protocol is a general guideline for a competitive ELISA, based on commercially available kits.[2] Always refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Rat Secretin ELISA Kit (includes pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Rat plasma samples (collected in EDTA tubes and stored at -80°C)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Vortex mixer
-
Deionized or distilled water
Procedure:
-
Sample and Reagent Preparation:
-
Thaw frozen plasma samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This may involve reconstituting lyophilized components and preparing serial dilutions of the standard.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of biotinylated detection antibody to each well.
-
Incubate for 45 minutes at 37°C.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of HRP-conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with the wash buffer.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to determine the concentration of secretin in the unknown samples. The concentration is typically inversely proportional to the absorbance in a competitive ELISA.
-
Protocol 2: Developmental Protocol for Quantification of Secretin (33-59) in Rat Plasma using LC-MS/MS
This protocol provides a general framework for developing a targeted LC-MS/MS method for a specific peptide fragment like secretin (33-59).[3][4] This protocol requires significant optimization and validation for the specific analyte.
Materials:
-
Rat plasma samples (collected in EDTA tubes and stored at -80°C)
-
Synthetic secretin (33-59) peptide standard
-
Stable isotope-labeled internal standard (SIL-IS) of secretin (33-59)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Preparation (Protein Precipitation and SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of SIL-IS solution and 300 µL of cold ACN containing 1% FA to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with MeOH followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water with 0.1% FA).
-
Elute the peptide with a higher percentage of organic solvent (e.g., 80% ACN in water with 0.1% FA).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) for both the native secretin (33-59) and the SIL-IS by infusing the standards into the mass spectrometer.
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of secretin (33-59) in the plasma samples from the calibration curve.
-
Visualizations
Signaling Pathway
References
- 1. Plasma secretin, CCK, and pancreatic secretion in response to dietary fat in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Secretin (33-59) Stability
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of Secretin (33-59) in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation with Secretin (33-59) and other peptides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery After Dissolution | - Incomplete Solubilization: The peptide may not be fully dissolved in the chosen solvent due to its hydrophobic nature or secondary structure formation.[1] - Adsorption to Surfaces: Peptides can adsorb to the surfaces of vials and pipette tips, especially at low concentrations. | - Optimize Dissolution Protocol: Start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to dissolve the peptide, then slowly add the aqueous buffer of choice while vortexing.[2][3] - Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption. - Sonication: Use a sonication bath to aid in the dissolution of aggregated peptides.[3] |
| Peptide Precipitates Out of Solution | - Reached Solubility Limit: The concentration of the peptide may have exceeded its solubility in the current buffer system. - pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[1] - Aggregation: Hydrophobic interactions can cause peptide molecules to aggregate and precipitate over time.[4] | - Adjust pH: Modify the pH of the solution to be at least one or two units away from the peptide's pI. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.[1][2] - Reduce Concentration: Dilute the peptide solution to a concentration below its solubility limit. - Incorporate Solubilizing Agents: Consider the use of excipients or co-solvents that can help maintain peptide solubility, but ensure they are compatible with your experimental setup. |
| Rapid Degradation of the Peptide is Observed | - Chemical Instability: The peptide may be undergoing hydrolysis, deamidation, or oxidation in the solution.[4] For secretin, deamidation at asparagine and isomerization of aspartic acid are known degradation pathways.[5][6] - Enzymatic Degradation: If working with biological samples (e.g., serum, plasma), proteases can rapidly degrade the peptide.[7] - Inappropriate pH or Temperature: Peptide stability is highly dependent on the pH and temperature of the solution. Secretin is generally more stable in neutral to slightly acidic pH and degrades faster in alkaline conditions.[5] | - Optimize Buffer Conditions: Store the peptide in a buffer at a pH that minimizes degradation. For secretin, a pH around 7.0 is reported to be most stable.[5] - Control Temperature: Store stock solutions at -80°C and working solutions on ice. Avoid repeated freeze-thaw cycles.[8] - Add Protease Inhibitors: When working with biological fluids, add a protease inhibitor cocktail to prevent enzymatic degradation. - Use Stabilizing Excipients: Investigate the use of excipients that can reduce degradation, but validate their compatibility with your assay.[9] |
| Inconsistent Results in Bioassays | - Variable Active Peptide Concentration: Inconsistent dissolution or degradation can lead to variations in the concentration of active peptide between experiments.[2] - Formation of Aggregates: Aggregated peptides may have reduced biological activity.[4] | - Standardize Solution Preparation: Follow a strict, validated protocol for dissolving and diluting the peptide for every experiment. - Confirm Peptide Concentration: Before each experiment, confirm the concentration of the peptide solution, if possible, using methods like UV spectroscopy (if the peptide contains Trp or Tyr) or a peptide-specific assay. - Filter the Solution: Just before use, centrifuge the peptide solution to pellet any undissolved material or aggregates.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Secretin (33-59)?
A1: The choice of solvent depends on the peptide's amino acid sequence and overall charge. For a novel or uncharacterized peptide fragment like Secretin (33-59), it is best to start with sterile, distilled water. If solubility is an issue, you can try a small amount of an organic co-solvent. For highly hydrophobic peptides, dissolving in a minimal amount of DMSO and then slowly diluting with your aqueous buffer is a common strategy.[2][3] Always check the manufacturer's recommendations if available.
Q2: What are the optimal pH and temperature conditions for storing Secretin (33-59) solutions?
Q3: How can I monitor the stability of my Secretin (33-59) solution over time?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for assessing peptide stability.[5][6] By running samples at different time points, you can quantify the amount of intact peptide remaining and detect the appearance of degradation products. The peak area of the intact peptide is monitored over time to determine the degradation rate.[7] Mass spectrometry can be coupled with HPLC (LC-MS) to identify the degradation products.[11]
Q4: What are the common chemical degradation pathways for secretin and related peptides?
A4: The primary chemical degradation pathways for secretin in aqueous solutions include:
-
Aspartic Acid Isomerization: Formation of an aspartoyl intermediate, which can then convert to the more stable beta-aspartyl peptide. This is a common issue for peptides containing aspartic acid.[5][12]
-
Peptide Bond Hydrolysis (Cleavage): The peptide backbone can be cleaved, resulting in smaller fragments. For secretin, fragments such as S4-27 and S16-27 have been identified.[6]
-
Deamidation: Asparagine and glutamine residues can be deamidated to form aspartic and glutamic acid, respectively, which can alter the peptide's structure and activity.[4]
-
Oxidation: Amino acids such as methionine and tryptophan are susceptible to oxidation, which can be mitigated by using deoxygenated buffers or adding antioxidants, if compatible with the application.[4]
Quantitative Data on Peptide Stability
Specific quantitative stability data for Secretin (33-59) is not extensively published. The following table provides an illustrative example of how peptide stability data might be presented, based on general principles of peptide degradation. This data is hypothetical and should not be considered as experimental results for Secretin (33-59).
Table 1: Illustrative Stability of a Hypothetical Peptide in Solution (% Intact Peptide Remaining)
| Time (hours) | Condition 1 (pH 5.0, 4°C) | Condition 2 (pH 7.0, 4°C) | Condition 3 (pH 8.5, 4°C) | Condition 4 (pH 7.0, 37°C) |
| 0 | 100% | 100% | 100% | 100% |
| 24 | 98% | 99% | 92% | 85% |
| 48 | 96% | 98% | 85% | 72% |
| 72 | 94% | 97% | 78% | 61% |
| 168 | 88% | 94% | 60% | 35% |
Experimental Protocols
Protocol: Assessing Peptide Stability using RP-HPLC
This protocol outlines a general procedure for determining the in vitro stability of Secretin (33-59) in a specific buffer.
1. Materials and Reagents:
-
Lyophilized Secretin (33-59) peptide (purity >95%)
-
Solvent for reconstitution (e.g., DMSO, HPLC grade)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4), filtered and degassed
-
Precipitating solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water (HPLC grade)
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (HPLC grade)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of Secretin (33-59) (e.g., 1 mg/mL) by dissolving it in the appropriate solvent (e.g., DMSO).
-
Incubation:
-
Dilute the peptide stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid impacting stability.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.
-
Immediately stop the degradation reaction by adding the aliquot to a tube containing the precipitating solution (e.g., at a 1:2 ratio of sample to precipitating solution). This step denatures any enzymes if present and precipitates larger proteins.
-
Vortex the tube vigorously.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any precipitated material.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject a standard volume of the supernatant onto the RP-HPLC system equipped with a C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact Secretin (33-59) based on its retention time from a standard injection at T=0.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Mechanism and kinetics of secretion degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation peptides of secretin after storage in acid and neutral aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Secretin (33-59), rat | 121028-49-7 [sigmaaldrich.com]
- 9. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues and fragments of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in secretin (33-59) ELISA
Technical Support Center: Secretin (33-59) ELISA
Welcome to the technical support center for the Secretin (33-59) ELISA kit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to low signal or absorbance in the Secretin (33-59) ELISA.
Q1: Why am I getting very low or no signal from my standards and samples?
A weak or absent signal is a common issue that can stem from several factors, from reagent preparation to procedural steps.[1]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperatures (e.g., 2-8°C for most components, -20°C for standards/peptides).[2][3] Avoid repeated freeze-thaw cycles of the standard.[4] |
| Incorrect Reagent Preparation | Double-check all dilution calculations, especially for the standard curve and detection antibodies.[2] Ensure all reagents are brought to room temperature (18-25°C) for at least 30 minutes before use.[5][6] |
| Omission of a Key Reagent | Systematically review the protocol to ensure all reagents (e.g., Detection Reagent A, Detection Reagent B, Substrate) were added in the correct order.[4] |
| Inadequate Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[7][8] Shortened incubation can lead to insufficient binding.[5] For some assays, extending the primary antibody incubation to overnight at 4°C can increase signal.[9] |
| Ineffective Substrate | The TMB substrate is light-sensitive.[9] Always protect it from light and use a fresh solution. The substrate should be colorless before being added to the wells.[7][10] |
| Presence of Inhibitors | Some buffers or solutions may contain inhibitors. For example, sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP) and should not be present in wash buffers or diluents. |
Q2: My standard curve is flat or has a very low dynamic range. What should I do?
A poor standard curve prevents accurate quantification of your samples. This often points to issues with the standard itself or procedural inconsistencies.[11]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Improper Standard Reconstitution/Dilution | Ensure the lyophilized standard is fully reconstituted and gently mixed as per the protocol.[4] When performing serial dilutions, ensure thorough mixing between each step and use fresh pipette tips for each transfer.[3] |
| Degraded Standard | If the standard was stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded. Use a fresh vial of the standard to prepare a new curve. |
| Pipetting Inconsistency | Inaccurate or inconsistent pipetting, especially during the creation of the standard curve, can ruin the gradient.[7] Calibrate your pipettes and use proper technique.[3] |
| Plate Reader Settings | Confirm the plate reader is set to the correct wavelength for TMB substrate (typically 450 nm after adding the stop solution).[1] |
Q3: The signal from my samples is low, but my standard curve looks good. What could be the problem?
When the standard curve is acceptable but sample signals are weak, the issue likely lies with the samples themselves.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | The concentration of Secretin (33-59) in your samples may be below the detection limit of the assay.[9] Try concentrating the sample or reducing the initial dilution factor. |
| Sample Matrix Interference | Components in the sample matrix (e.g., lipids, proteins in serum or plasma) can interfere with antibody binding.[7] Consider increasing the sample dilution (e.g., 2 to 5-fold) to mitigate these effects.[7] |
| Improper Sample Collection/Storage | For plasma, use EDTA or heparin as an anticoagulant and centrifuge promptly.[4] For serum, allow blood to clot fully before centrifugation.[12] All samples should be stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] |
| Target Protein Degradation | Peptides like secretin can be susceptible to proteases. Ensure samples are handled quickly and kept on ice. The use of protease inhibitors during sample preparation may be necessary. |
Experimental Protocols & Methodologies
Protocol: Optimizing Antibody Concentration (Titration)
If you suspect the antibody concentrations are not optimal, a titration experiment can determine the best concentrations for the capture and/or detection antibody to improve the signal-to-noise ratio.[13]
-
Prepare Plates : Coat separate rows or columns of a 96-well ELISA plate with the standard antigen concentration.
-
Primary Antibody Dilutions : Prepare a serial dilution of the primary (or capture) antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000). Add each dilution to a different set of wells.
-
Secondary Antibody Dilutions : For each primary antibody dilution, test a range of secondary (or detection) antibody dilutions (e.g., 1:5000, 1:10000, 1:20000).
-
Complete Assay : Proceed with the remaining ELISA steps (washing, substrate addition, stopping, reading).
-
Analyze : Plot the resulting absorbance values. The optimal combination is the one that provides a strong positive signal with low background (negative control) signal.[13]
Protocol: Standard Wash Procedure
Insufficient or overly aggressive washing can lead to high background or low signal, respectively.[2]
-
Aspiration : After incubation, aspirate the liquid from all wells.
-
Buffer Addition : Fill each well with the recommended volume of Wash Buffer (typically 300-350 µL).[14]
-
Soaking (Optional but Recommended) : Allow the wash buffer to soak for 30-60 seconds. This can help remove non-specifically bound material.[3]
-
Aspiration : Aspirate the wash buffer.
-
Tapping : Invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.[3]
-
Repeat : Repeat this process for the number of cycles specified in the protocol (usually 3-5 times).[2]
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and understanding the ELISA process.
References
- 1. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 2. maxanim.com [maxanim.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. iacld.com [iacld.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 14. Cow SECR ELISA kit | Plasma, Serum, Tissue Homogenate [anticorps-enligne.fr]
Technical Support Center: Rat Secretin (33-59) Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of rat secretin (33-59) in biological samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is rat secretin (33-59) and why is it prone to degradation?
Rat secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretions. The designation "(33-59)" likely refers to its amino acid position within the larger prosecretin precursor protein.[1] Like many peptide hormones, secretin has a very short half-life in plasma, estimated to be around 2.5 to 4 minutes in humans, making it highly susceptible to rapid degradation by endogenous proteases present in blood samples.[2] This rapid breakdown can lead to inaccurate measurements and unreliable experimental data.
Q2: What are the primary enzymes responsible for the degradation of secretin in samples?
The primary culprits for peptide hormone degradation in blood are proteases, particularly serine proteases. While the specific proteases that target rat secretin are not exhaustively characterized in all literature, the family of serine proteases is known to be a major contributor to the breakdown of many peptide hormones.[3][4] Additionally, other proteases such as metalloproteinases can also be present and active in plasma samples.[5]
Q3: What is the most critical first step to prevent degradation upon sample collection?
The most critical first step is the immediate inhibition of proteolytic activity. This is best achieved by collecting blood samples directly into chilled tubes containing a broad-spectrum protease inhibitor cocktail and an anticoagulant such as EDTA.[4] Immediate cooling of the sample on ice is also essential to slow down enzymatic activity.
Q4: Can I store my samples at -20°C for long-term storage?
For long-term storage, -80°C is highly recommended over -20°C. While -20°C may be suitable for short-term storage, some enzymatic activity can still occur at this temperature.[6] To ensure the long-term integrity of rat secretin (33-59), snap-freezing the samples in liquid nitrogen and storing them at -80°C is the best practice. It is also crucial to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation.
Q5: What are the key components of an effective protease inhibitor cocktail for secretin preservation?
A broad-spectrum protease inhibitor cocktail is recommended. Key components to look for include:
-
Aprotinin: A serine protease inhibitor.[7]
-
AEBSF (Pefabloc SC): An irreversible serine protease inhibitor.[7]
-
Leupeptin: A reversible inhibitor of both serine and cysteine proteases.[7]
-
Pepstatin A: A reversible inhibitor of aspartic proteases.[7]
-
Bestatin: A reversible aminopeptidase (B13392206) inhibitor.[7]
-
E-64: An irreversible inhibitor of cysteine proteases.[7]
Many commercial cocktails are available and are often supplied as a concentrated stock solution to be added to the sample collection tubes.[3][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable secretin levels in samples | Peptide Degradation: Insufficient or no protease inhibitors were used; samples were not kept cold; delayed processing time. | Review and strictly adhere to the sample collection and processing protocol. Ensure the use of a potent, broad-spectrum protease inhibitor cocktail. Process samples as quickly as possible, keeping them on ice at all times. |
| Improper Storage: Samples were stored at an inappropriate temperature (-20°C instead of -80°C); repeated freeze-thaw cycles. | Store samples at -80°C for long-term stability. Prepare single-use aliquots to avoid freeze-thaw cycles. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in the time between collection and processing; inconsistent addition of protease inhibitors. | Standardize the sample handling workflow for all samples. Ensure precise and consistent addition of protease inhibitors to each collection tube. |
| Pre-analytical Variability: Differences in the fasting state of the animals; stress during blood collection. | Standardize the pre-analytical conditions, including the fasting period for the animals. Use proper handling techniques to minimize stress during sample collection.[10] | |
| Assay interference | Anticoagulant Choice: The chosen anticoagulant (e.g., heparin) may interfere with the downstream assay. | EDTA is generally a safe choice for peptide hormone assays.[1] If you suspect interference, consult the assay kit manufacturer's instructions for recommended anticoagulants. |
| Protease Inhibitor Cocktail Components: Some components of the protease inhibitor cocktail (e.g., EDTA in certain cocktails) may interfere with specific assays. | Use an EDTA-free protease inhibitor cocktail if your downstream application is sensitive to chelating agents.[8] |
Quantitative Data on Peptide Stability
While specific quantitative data for the stability of rat secretin (33-59) is limited in publicly available literature, the following table provides a general overview of peptide hormone stability under different conditions, which can be used as a guideline.
| Peptide Hormone (example) | Sample Type | Storage Condition | Protease Inhibitor | Half-life |
| Glucagon-Like Peptide-1 (GLP-1) | Human Plasma | Room Temperature | None | < 2 hours |
| GLP-1 | Human Plasma | Room Temperature | DPP-IV Inhibitor | > 96 hours |
| Generic Peptide | Human Plasma | 37°C | None | Minutes to hours |
| Generic Peptide | Human Plasma | 4°C | Protease Inhibitor Cocktail | Days |
| Generic Peptide | Human Plasma | -80°C | Protease Inhibitor Cocktail | Months to years |
Data compiled from general knowledge on peptide stability and information on similar peptide hormones.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Rat Secretin (33-59) Analysis
This protocol is designed to minimize the ex vivo degradation of rat secretin (33-59) in plasma samples.
Materials:
-
Chilled microcentrifuge tubes (1.5 mL)
-
K2-EDTA (dipotassium ethylenediaminetetraacetic acid)
-
Broad-spectrum protease inhibitor cocktail (e.g., Sigma-Aldrich P8340, Cell Signaling Technology #5871)
-
Syringes and needles (appropriate gauge for rat blood collection)
-
Ice bucket
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Cryogenic vials for plasma storage
Procedure:
-
Preparation of Collection Tubes:
-
For each blood sample, prepare a 1.5 mL microcentrifuge tube on ice.
-
Add K2-EDTA to a final concentration of 1-2 mg/mL of blood to be collected.
-
Add the protease inhibitor cocktail to the tube according to the manufacturer's instructions (typically a 1:100 dilution). Keep the tubes on ice.
-
-
Blood Collection:
-
Anesthetize the rat according to your institution's approved protocol.
-
Collect blood via cardiac puncture or from another appropriate site. The maximum recommended blood collection volume is typically 1% of the animal's body weight.[3]
-
Immediately transfer the collected blood into the prepared, chilled microcentrifuge tube.
-
-
Sample Mixing:
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors. Do not vortex, as this can cause hemolysis.
-
-
Centrifugation:
-
Within 10 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.[3]
-
-
Plasma Aliquoting and Storage:
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to pre-chilled, labeled cryogenic vials.
-
It is highly recommended to create single-use aliquots to avoid future freeze-thaw cycles.
-
Immediately snap-freeze the plasma aliquots in liquid nitrogen.
-
Store the frozen plasma samples at -80°C until analysis.
-
Visualizations
Secretin Signaling Pathway in Pancreatic Duct Cells
Caption: Signaling pathway of rat secretin in a pancreatic duct cell leading to bicarbonate secretion.
Experimental Workflow for Sample Collection and Processing
Caption: Recommended workflow for collecting and processing rat blood samples for secretin analysis.
References
- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for blood collection in mice and rat-Reed Biotech Ltd [reedbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Secretin - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digestive enzyme - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of Secretin (33-59)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of secretin (33-59).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield during the solid-phase peptide synthesis (SPPS) of secretin (33-59)?
Low yields in the SPPS of secretin (33-59) can arise from several factors, often related to the peptide's hydrophobic nature and the presence of "difficult" sequences. Key causes include:
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, hindering the access of reagents for deprotection and coupling steps. This is a common issue with hydrophobic sequences.[1][2]
-
Incomplete Fmoc-Deprotection: Failure to completely remove the N-terminal Fmoc protecting group results in truncated peptide sequences, lowering the yield of the full-length product.
-
Inefficient Coupling: Steric hindrance between amino acids, especially bulky residues, can lead to incomplete coupling reactions, resulting in deletion sequences.
-
Side Reactions: Undesirable chemical reactions, such as aspartimide formation at Asp-Gly sequences, can lead to byproducts that are difficult to separate, thereby reducing the yield of the desired peptide.[3][4][5]
Troubleshooting Guides
Issue 1: Low Yield of Crude Secretin (33-59) Post-Synthesis
Symptoms:
-
Significantly less peptide obtained after cleavage and precipitation than theoretically expected.
-
Analytical HPLC of the crude product shows a complex mixture with a small peak for the target peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Verification / Monitoring |
| Incomplete Coupling | 1. Increase Coupling Time: Extend the reaction time for coupling steps, especially for sterically hindered amino acids. 2. Double Coupling: Perform a second coupling step for problematic residues. 3. Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent like HATU or HCTU.[6] | Kaiser Test: Perform a Kaiser test on a small sample of resin after coupling. A blue color indicates incomplete coupling. |
| Peptide Aggregation | 1. Change Solvent System: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) to improve solvation.[2] 2. Incorporate "Disrupting" Elements: If possible in your sequence design, introduce pseudoproline dipeptides to break up secondary structures.[2] 3. Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance reaction kinetics and reduce aggregation.[2] | Resin Swelling: Monitor the swelling of the resin. A lack of swelling can indicate aggregation.[2] |
| Premature Cleavage | Use a More Stable Linker: If using a hyper-acid sensitive linker, consider switching to a more robust one like the Wang resin, depending on your C-terminal requirements. | LC-MS Analysis of Cleavage Solutions: Analyze the TFA deprotection solutions for the presence of your peptide. |
Troubleshooting Workflow for Low Yield
Issue 2: Presence of Deletion and Truncation Impurities in Crude Product
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to masses lower than the target peptide.
-
HPLC chromatogram displays multiple, well-resolved peaks eluting earlier than the main product.
Possible Causes & Solutions:
| Impurity Type | Primary Cause | Recommended Solution |
| Deletion Sequences | Incomplete Coupling: A specific amino acid fails to couple to the growing peptide chain. | Implement double coupling for the missing residue or use a more powerful coupling reagent.[6] |
| Truncation Sequences | Incomplete Fmoc-Deprotection: The Fmoc group is not fully removed, preventing further chain elongation. | 1. Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. 2. Use Fresh Deprotection Reagent: Piperidine solutions can degrade over time. |
Logical Relationship of Impurity Formation
Issue 3: Aspartimide Formation at Asp-Gly Sequences
Symptoms:
-
MS analysis reveals impurities with the same mass as the target peptide (isomers) and/or a mass corresponding to the piperidide adduct.
-
HPLC chromatogram shows peaks that are difficult to resolve from the main product peak.
Possible Causes & Solutions:
The Asp-Gly sequence is particularly prone to aspartimide formation under the basic conditions of Fmoc deprotection.[5]
| Strategy | Description | Considerations |
| Use of Dmb-dipeptides | Incorporate Fmoc-Asp(OtBu)-(Dmb)Gly-OH as a single unit. The Dmb group on the glycine (B1666218) nitrogen sterically hinders the cyclization.[4][7] | This is a highly effective method but requires the specific dipeptide building block. |
| Modified Deprotection | Add an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution to lower the basicity.[4] | May require longer deprotection times. |
| Bulky Side-Chain Protection | Use a bulkier protecting group on the Aspartic acid side chain, such as O-3-methyl-pent-3-yl (OMpe), to sterically hinder the attack of the backbone nitrogen.[3] | May require modified cleavage conditions. |
Issue 4: Poor Purity and Recovery After HPLC Purification
Symptoms:
-
Broad, tailing peaks in the HPLC chromatogram.
-
Low recovery of the purified peptide after lyophilization.
-
Co-elution of impurities with the main product.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Peptide Aggregation | The hydrophobic nature of secretin (33-59) can cause it to aggregate in the purification buffer. | 1. Modify Mobile Phase: Add a small amount of an organic solvent like isopropanol (B130326) or n-propanol to the mobile phase to disrupt hydrophobic interactions. 2. Lower Peptide Concentration: Inject a more dilute solution of the crude peptide onto the column. |
| Suboptimal Gradient | The elution gradient is not optimized for the separation of the target peptide from closely related impurities. | Develop a Shallow Gradient: After an initial scouting run with a steep gradient, develop a shallower gradient around the elution point of the target peptide to improve resolution. |
| Ion Pairing Issues | Inadequate ion pairing can lead to poor peak shape. | Ensure a consistent concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases A and B.[8] |
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. ionsource.com [ionsource.com]
minimizing non-specific binding of secretin (33-59)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize non-specific binding (NSB) of secretin and its analogs in experimental settings.
Introduction to Secretin and Non-Specific Binding
Secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretions.[1][2] The designation "Secretin (33-59), rat" is a common catalog nomenclature for the full 27-amino acid rat secretin peptide.[3][4] Non-specific binding (NSB) refers to the unintended adhesion of peptides like secretin to surfaces such as plastic vials, pipette tips, and microplates.[5] This phenomenon can lead to significant sample loss, reduced signal-to-noise ratios, and inaccurate quantification, thereby compromising experimental results.[5][6] This document outlines strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue for secretin?
A1: Non-specific binding, or non-specific adsorption, is the unintended attachment of an analyte to surfaces other than its intended target, such as a receptor.[5] Peptides like secretin are particularly susceptible because they possess multiple chemically distinct regions (e.g., hydrophobic, hydrophilic, charged) that can interact with surfaces through various mechanisms.[5] This binding can be very strong, sometimes causing the peptide to change its shape, making it difficult to recover and leading to inaccurate experimental data.[5]
Q2: What are the most common sources of NSB in a typical lab experiment?
A2: Common sources of NSB include plastic and glass consumables. Polypropylene (PP) vials and pipette tips are known to cause significant peptide loss due to hydrophobic interactions.[7] Other sources include microplate wells, transfer tubing, and membranes used in techniques like Western blotting.[8]
Q3: What are the primary strategies for minimizing NSB?
A3: The three main strategies are:
-
Selection of Appropriate Labware: Using materials less prone to adsorption, such as polyethylene (B3416737) terephthalate (B1205515) (PET) or polymethylmethacrylate (PMMA), can significantly reduce peptide loss.[7]
-
Surface Passivation: Treating surfaces with agents that create a barrier, preventing the peptide from binding. Common methods include coating with polymers or surfactants.[9][10]
-
Use of Blocking Agents & Buffer Additives: Adding molecules to the experimental buffer that compete for non-specific binding sites or alter peptide-surface interactions.[5] This includes proteins, detergents, or modifying buffer pH.[5][6]
Troubleshooting Guide
Problem: Significant loss of secretin peptide during sample preparation and storage.
Q: My peptide concentration is unexpectedly low after storage or handling. How can I improve recovery?
A: Peptide loss is often due to adsorption onto container surfaces.[7] Consider the following solutions:
-
Change Your Vials: Polypropylene is known for causing preferential adsorption of hydrophobic peptides.[7] Switching to vials made from polymers with more polar characteristics, such as polymethylmethacrylate (PMMA) or polyethylene terephthalate (PET), can drastically reduce this loss.[7]
-
Use Buffer Additives: The inclusion of non-ionic detergents or surfactants at optimized concentrations can improve peptide recovery.[7] For LC-MS applications where many detergents cause interference, agents like n-Dodecyl-Beta-Maltoside (DDM) or polyethylene oxide (PEO) have been shown to reduce peptide adsorption effectively.[7] However, even these should be used with caution as they can impact ionization.[5]
-
Optimize Buffer pH: For analyses like reversed-phase HPLC, using a low pH buffer (e.g., with 0.1% trifluoroacetic acid) is preferred. This suppresses the ionization of silanol (B1196071) groups on silica-based columns, which can otherwise interact with and bind charged peptides.[11]
Problem: High background noise and poor signal-to-noise ratio in immunoassays.
Q: I am observing high background in my ELISA/Western blot, obscuring my results. What is the cause and how can I fix it?
A: High background is often a result of the primary or secondary antibodies binding non-specifically to the membrane or plate surface.[8] This can be mitigated by using an effective blocking agent.
-
Choose the Right Blocking Agent: The ideal blocking agent covers all unoccupied sites on the surface without interfering with the specific antibody-antigen interaction.[8][12] The choice depends on the specific assay system.
-
Increase Blocking Time and/or Concentration: Insufficient blocking can leave sites open for non-specific antibody binding. Try increasing the incubation time or the concentration of your blocking agent.[12]
-
Add Detergent to Wash Buffers: Including a mild non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash and antibody dilution buffers can help disrupt weak, non-specific interactions.[12]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Type | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein | 1-5% (w/v) | Effective for many applications, especially for phosphoprotein detection.[8] | Can be expensive; some antibodies may cross-react with BSA.[8] |
| Non-fat Dry Milk / Casein | Protein | 2-5% (w/v) | Inexpensive and widely available; highly effective blocker.[8] | Contains phosphoproteins and biotin, which interfere with related detection systems.[8][12] |
| Fish Gelatin | Protein | 0.5-2% (w/v) | Low cross-reactivity with mammalian antibodies.[8] | May not be as robust as BSA or milk in all situations.[8] |
| Polyethylene Glycol (PEG) | Polymer | 0.5-1% (w/v) | Synthetic and protein-free; useful for assays where protein blockers interfere.[8] | Can be detrimental to downstream LC-MS analysis.[5] |
| Tween-20 / Triton X-100 | Detergent | 0.05-0.1% (v/v) | Reduces surface tension and disrupts weak hydrophobic interactions.[5] | Can strip weakly bound proteins; may interfere with MS ionization.[5][13] |
Table 2: Recommended Materials for Vials and Labware
| Material | Adsorption Properties | Recommended Use |
| Polypropylene (PP) | High for hydrophobic peptides.[7] | Not recommended for storing or preparing low-concentration peptide solutions. |
| Polymethylmethacrylate (PMMA) | Drastically reduces hydrophobic peptide loss compared to PP.[7] | Recommended for low-concentration peptide sample preparation and storage. |
| Polyethylene Terephthalate (PET) | Reduces hydrophobic peptide loss compared to PP.[7] | A good alternative to PP for peptide samples. |
| Treated "Low-Binding" Surfaces | Chemically or physically modified to be inert. | Ideal for precious or very low-concentration samples, but more expensive. |
Experimental Protocols & Visualizations
Protocol 1: Surface Passivation with Pluronic F127
This protocol describes a method to passivate glass or plastic surfaces to minimize non-specific binding of peptides and proteins.[9][10]
Materials:
-
Pluronic F127 (PF127) solution: 0.5% (w/v) in 20 mM Tris (pH 8.0), 150 mM KCl.
-
Wash Buffer: 20 mM Tris (pH 8.0), 150 mM KCl.
-
Final Assay Buffer.
Procedure:
-
Ensure the surface (e.g., microplate wells, glass slide) is clean.
-
Incubate the surface with the 0.5% PF127 solution for 15 minutes at room temperature.[10]
-
Wash the surface twice with the Wash Buffer.
-
Perform a final wash with the assay buffer to be used in the experiment.
-
The surface is now passivated and ready for use. Crucially, do not allow the surface to dry out , as this will irreversibly damage the passivated layer.[10]
References
- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Secretin (rat)) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Effects of nonionic detergents on P-glycoprotein drug binding and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Endogenous Rat Secretin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of endogenous rat secretin. It addresses common challenges researchers encounter during experimental procedures.
Introduction: Clarifying "Secretin (33-59)"
Initial database searches may reveal a commercially available peptide referred to as "Secretin (33-59), rat". However, this nomenclature appears to be a misnomer, as it is often described as a 27-amino acid peptide that acts on the secretin receptor.[1][2] The mature, biologically active form of rat secretin is a 27-amino acid hormone.[1] The numbering (33-59) would imply a 27-amino acid fragment of the precursor, prosecretin, but there is no evidence in the scientific literature of this specific fragment being an endogenously produced, active molecule.
Therefore, this guide will focus on the significant challenges of quantifying the well-established 27-amino acid mature rat secretin and the general principles that would apply to any of its potential fragments.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous rat secretin so challenging?
Quantifying endogenous secretin is difficult due to a combination of intrinsic biological properties and technical hurdles:
-
Low Physiological Concentrations: Secretin circulates at very low levels (picomolar range), pushing the limits of detection for many assays.[3]
-
Short Plasma Half-Life: Secretin is rapidly cleared from circulation, primarily by the kidneys, with a half-life of only a few minutes.[4] This requires extremely rapid and consistent sample handling to prevent degradation.
-
Sample Stability: As a peptide, secretin is highly susceptible to degradation by proteases present in biological samples. Immediate use of protease inhibitors and proper storage are critical.[5]
-
Structural Homology: Secretin belongs to a superfamily of structurally related peptides, including glucagon, vasoactive intestinal peptide (VIP), and pituitary adenylate cyclase-activating polypeptide (PACAP).[6] This creates a high risk of cross-reactivity in immunoassays if antibodies are not highly specific.
-
Matrix Effects: Components in plasma, serum, or tissue homogenates can interfere with both immunoassays and mass spectrometry, either suppressing or enhancing the signal.
Q2: What are the primary methods for quantifying endogenous secretin?
The two main approaches are immunoassays and mass spectrometry-based methods.[3][7]
-
Immunoassays (RIA/ELISA): Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are traditional methods that rely on antibodies to capture and detect the peptide. They can be highly sensitive but are susceptible to the cross-reactivity and interference issues mentioned above.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to distinguish between secretin and other closely related peptides.[7][8] It can also quantify multiple peptides simultaneously. However, it may require significant sample preparation and enrichment to achieve the necessary sensitivity for low-abundance peptides like secretin.[9]
Q3: My immunoassay (ELISA) is giving inconsistent or unexpected results. What are the common causes?
Inconsistent immunoassay performance is a frequent problem. Key factors to investigate include:[5][10][11]
-
Peptide Instability: The peptide may be degrading in your samples or standards due to improper storage, repeated freeze-thaw cycles, or insufficient protease inhibition.
-
Contamination: Contaminants from the peptide synthesis process, such as trifluoroacetic acid (TFA), can interfere with cellular assays and binding interactions.[5][11] Endotoxin contamination can also cause erratic results in immunological assays.[5]
-
Poor Peptide Solubility: If your peptide standards are not fully dissolved, the effective concentration will be incorrect, leading to inaccurate standard curves and variable results.
-
Antibody Issues: The antibody may lack specificity, leading to cross-reactivity with other peptides. The antibody may also be degrading due to improper storage.
-
Calculation Errors: Ensure you are correctly accounting for net peptide content versus total peptide weight when preparing standards. The lyophilized powder contains counter-ions and water, so the actual peptide mass is lower than the total mass.[10]
Q4: I am unable to detect secretin using mass spectrometry. What should I check?
Low or no signal in an LC-MS/MS experiment is often related to the low abundance of the target peptide.[7][9]
-
Sample Complexity: The vast number of other proteins and peptides in a biological sample can suppress the ionization of your target peptide.
-
Insufficient Enrichment: For low-concentration peptides, an enrichment step, such as immunoaffinity capture, may be necessary to purify and concentrate the peptide before LC-MS analysis.[12]
-
Suboptimal Sample Preparation: Ensure your protein digestion (if applicable) and peptide clean-up steps are efficient and reproducible. Kits are available to reduce sample complexity and improve results.[9]
-
System Performance: The LC-MS system itself may require calibration or maintenance to ensure optimal performance.[9]
Troubleshooting Guides
Table 1: Immunoassay (ELISA/RIA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient washing steps.2. Antibody concentration is too high.3. Non-specific binding of antibodies. | 1. Increase the number and duration of wash steps.2. Titrate the primary and secondary antibodies to find the optimal concentration.3. Add a blocking agent (e.g., BSA, skimmed milk) to the antibody incubation buffer.[13] |
| Low or No Signal | 1. Secretin degradation in sample/standard.2. Incorrect buffer or pH for antibody binding.3. Inactive enzyme or substrate (ELISA).4. Peptide is not properly dissolved. | 1. Use fresh samples with protease inhibitors, aliquot standards to avoid freeze-thaw cycles.[5]2. Consult the assay manufacturer's protocol for optimal buffer conditions.3. Use fresh substrate and check enzyme conjugate activity.4. Test peptide solubility in different solvents as recommended by the supplier.[5] |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Edge effects on the microplate.4. Incomplete mixing of reagents or samples. | 1. Calibrate pipettes and use proper technique.2. Ensure all wells are incubated for the same duration and at a stable temperature.3. Avoid using the outermost wells of the plate or ensure the plate is properly sealed to prevent evaporation.4. Mix all solutions thoroughly before adding to wells.[13] |
Table 2: Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Identification | 1. Sample complexity is too high.2. Insufficient sample amount.3. Inefficient peptide ionization. | 1. Fractionate the sample to reduce complexity (e.g., high pH reversed-phase fractionation).[9]2. Increase the starting amount of tissue or plasma.3. Optimize electrospray source conditions; ensure mobile phases are fresh and correctly prepared. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in LC retention times.3. System instability. | 1. Use a standardized, high-quality sample prep workflow (e.g., EasyPep kits).[9]2. Equilibrate the LC column thoroughly before each run; use a retention time standard.3. Calibrate the mass spectrometer regularly and run system suitability tests.[9] |
| Low Signal Intensity for Target Peptide | 1. Peptide is present at very low levels.2. Ion suppression from matrix components.3. Inefficient fragmentation of the peptide. | 1. Implement a sample enrichment strategy like immunoaffinity capture.2. Improve sample clean-up (e.g., solid-phase extraction) to remove interfering substances.3. Optimize collision energy for the specific peptide transition (in targeted SRM/MRM methods).[7] |
Quantitative Data Summary
Direct quantitative data for a "secretin (33-59)" fragment is not available. The table below summarizes reported values for mature rat secretin.
Table 3: Endogenous Rat Secretin Concentrations
| Parameter | Value | Condition | Source |
| Plasma Secretin | 17.7 +/- 1.8 pM | After 2 hours of fat infusion | [3] |
| Stimulation Effect | 2.1-fold increase | Pancreatic protein and fluid secretion after fat infusion | [3] |
| Inhibition | ~60% reduction | Secretion inhibited by anti-secretin serum | [3] |
Experimental Protocols
Protocol 1: General Sample Preparation for Peptide Quantification
This protocol provides a general framework. Specific steps should be optimized for your tissue and assay.
-
Sample Collection: For blood, collect in pre-chilled tubes containing EDTA and a broad-spectrum protease inhibitor cocktail (e.g., aprotinin). Immediately place on ice.
-
Centrifugation: Centrifuge at 4°C as soon as possible to separate plasma.
-
Extraction (for tissue): Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate proteases, then centrifuge to clear the lysate.
-
Purification/Enrichment: For low-abundance peptides, use solid-phase extraction (SPE) to remove interfering salts and lipids and to concentrate the peptide fraction.
-
Storage: Store plasma or peptide extracts in aliquots at -80°C to minimize freeze-thaw cycles.[5] Lyophilized peptides should be stored at -20°C in a desiccator.[5]
Protocol 2: Targeted Peptide Quantification via LC-MS/MS (Workflow)
This outlines a typical workflow for targeted analysis, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
-
Peptide Selection: Identify unique tryptic peptides from rat secretin that are ideal for MS detection (good ionization, no modifications).
-
Transition Selection: For each selected peptide, determine the most intense and specific fragment ions (transitions) that are produced upon collision-induced dissociation in the mass spectrometer.
-
Sample Preparation: Prepare samples as described in Protocol 1. If necessary, perform protein digestion followed by peptide clean-up.
-
LC Separation: Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing organic solvent.
-
MS Analysis: Program the mass spectrometer to specifically monitor the pre-selected transitions for your target peptides and a stable isotope-labeled internal standard.
-
Quantification: Calculate the endogenous peptide concentration by comparing the peak area of the native peptide to the peak area of the known concentration of the co-eluting internal standard.
Visualizations
Diagram 1: General Workflow for Endogenous Peptide Quantification
Caption: Workflow for quantifying endogenous peptides.
Diagram 2: Troubleshooting Logic for Immunoassays
Caption: Diagnostic flowchart for immunoassay issues.
Diagram 3: Simplified Secretin Signaling Pathway
References
- 1. Secretin (rat) | CAS:121028-49-7 | Gastrointestinal peptide | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Peptide K | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Role of secretin in basal and fat-stimulated pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]
- 5. genscript.com [genscript.com]
- 6. gubra.dk [gubra.dk]
- 7. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 9. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. google.com [google.com]
- 11. genscript.com [genscript.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: Full-Length Rat Secretin Versus the Putative Prosecretin Fragment (33-59)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-characterized, biologically active full-length rat secretin and the putative peptide fragment, secretin (33-59), derived from the rat prosecretin precursor. This document synthesizes available data to offer a clear perspective on their potential biological activities, drawing upon established structure-activity relationships and experimental methodologies.
Introduction
Full-length rat secretin is a 27-amino acid peptide hormone crucial for regulating pancreatic and biliary secretion.[1] It is synthesized as a larger 120-amino acid precursor, prosecretin.[2][3] The mature, active secretin peptide corresponds to amino acid residues 28-54 of this precursor.[2][3] The term "secretin (33-59)" therefore refers to a 27-amino acid fragment of rat prosecretin, encompassing the C-terminal 22 amino acids of mature secretin followed by a 5-amino acid extension from the C-terminal peptide of the precursor. While some commercial vendors list "secretin (33-59), rat" with the same sequence as mature 27-amino acid rat secretin, this appears to be a misnomer. This guide will address the predicted properties of the true prosecretin fragment (33-59) based on the known functions of secretin's domains.
Molecular Profile and Predicted Activity
A direct comparison of the amino acid sequences and predicted biological activities highlights the critical role of the N-terminal region of secretin for its function.
Table 1: Amino Acid Sequence Comparison
| Peptide | Sequence | Length (Amino Acids) |
| Full-Length Rat Secretin | HSDGTFTSELSRLQDSARLQRLLQGLV-NH2 | 27 |
| Rat Prosecretin (33-59) | TSELSRLQDSARLQRLLQGLV-GKRSG | 27 |
Table 2: Predicted Biological Activity Comparison
| Feature | Full-Length Rat Secretin | Predicted Secretin (33-59) |
| Receptor Binding | High affinity to the secretin receptor (SCTR)[4] | Likely to have some binding affinity due to the presence of the C-terminal region of mature secretin. |
| Receptor Activation & Signal Transduction | Potent agonist, stimulates Gs coupling and cAMP production.[5] | Predicted to be inactive as an agonist. The N-terminus, critical for receptor activation, is absent.[4][5] |
| Physiological Effect | Stimulates pancreatic and biliary bicarbonate and water secretion.[1][4] | Not expected to elicit a physiological response. May act as a weak antagonist at high concentrations. |
Structure-Activity Relationship of Secretin
Extensive research has established a clear two-domain model for secretin's interaction with its receptor:
-
N-Terminus (Receptor Activation): The N-terminal region of secretin is essential for activating the secretin receptor and initiating the downstream signaling cascade, primarily through the Gs/cAMP pathway.[4][5] Truncation of the N-terminal amino acids leads to a dramatic loss of biological activity.[6]
-
C-Terminus (Receptor Binding): The C-terminal portion of the peptide is primarily responsible for high-affinity binding to the secretin receptor.[4][7]
Given that secretin (33-59) lacks the entire N-terminal activation domain, it is predicted to be devoid of agonist activity. While it retains a significant portion of the C-terminal binding domain, its affinity for the receptor is likely to be lower than that of the full-length peptide.
Experimental Protocols
The following are standard experimental methodologies used to characterize the activity of secretin and its analogs. These protocols would be essential for empirically determining the biological activity of secretin (33-59).
Receptor Binding Assay
Objective: To determine the binding affinity of the peptides to the secretin receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat secretin receptor (CHO-SCTR) are cultured to confluence.
-
Radioligand: [125I]-labeled secretin is used as the radioligand.
-
Competition Binding: CHO-SCTR cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of either unlabeled full-length rat secretin (as a competitor) or the test peptide (secretin (33-59)).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
cAMP Accumulation Assay
Objective: To measure the ability of the peptides to stimulate intracellular cyclic AMP (cAMP) production, a key second messenger in secretin signaling.
Methodology:
-
Cell Culture: CHO-SCTR cells are seeded in multi-well plates and grown to near confluence.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of full-length rat secretin or the test peptide.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay (e.g., ELISA or TR-FRET-based assay).
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the established signaling pathway for full-length secretin and a typical experimental workflow for its characterization.
Caption: Secretin signaling pathway.
Caption: Experimental workflow for comparison.
Conclusion
Based on the well-established structure-activity relationship of secretin, the putative prosecretin fragment (33-59) is predicted to be biologically inactive as an agonist. The absence of the N-terminal domain, which is indispensable for receptor activation, strongly suggests that this fragment would not elicit the characteristic physiological responses of full-length secretin, such as the stimulation of pancreatic and biliary secretion. While it may retain some capacity to bind to the secretin receptor due to its C-terminal sequence, it is unlikely to be a potent binder. Empirical validation through the experimental protocols outlined in this guide would be necessary to definitively characterize the pharmacological profile of secretin (33-59). For researchers and drug development professionals, focusing on modifications to the full-length secretin peptide, particularly in regions known to be critical for activity and stability, remains the most promising approach for developing novel secretin receptor modulators.
References
- 1. Structure-Activity Relationship Studies of N- and C-Terminally Modified Secretin Analogs for the Human Secretin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretin - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding and activation of the secretin receptor, a prototypic family B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The C-terminus ends of secretin and VIP interact with the N-terminal domains of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Specificity of C-Terminal Secretin Antibodies: A Comparative Guide
For researchers investigating the multifaceted roles of the peptide hormone secretin, the specificity and reliability of the antibodies used for its detection are of paramount importance. This guide provides a comparative analysis of antibodies targeting the C-terminal region of secretin, with a particular focus on validating their specificity. While data for an antibody exclusively targeting the 33-59 amino acid fragment of secretin is limited, this guide centers on commercially available antibodies raised against overlapping C-terminal sequences and offers a framework for their validation.
Comparative Analysis of Secretin Antibodies
The selection of a suitable antibody is critical for accurate and reproducible results. Below is a comparison of commercially available polyclonal antibodies raised against C-terminal regions of human secretin, suitable for a variety of applications.
| Antibody/Supplier | Catalog No. | Immunogen Sequence | Validated Applications | Recommended Dilutions | Species Reactivity |
| Thermo Fisher Scientific | BS-0088R | Synthetic peptide (aa 28-54) | WB, IHC-P, IHC-F, ICC/IF, ELISA | WB: 1:500-1:2000, IHC: 1:100-1:500, ICC/IF: 1:50-1:200, ELISA: 1:500-1:1000[1] | Human, Mouse, Rat[1] |
| Thermo Fisher Scientific | PA5-50569 | Synthetic peptide (internal region) | IHC-P | 1:50-1:200[2] | Human[2] |
| Thermo Fisher Scientific | PA5-62279 | Recombinant protein | IHC-P | Not specified | Human[3] |
| Bioss Antibodies | bs-0088R | KLH conjugated synthetic peptide (aa 28-54) | WB, ELISA, IHC-P, IHC-F, IF | WB: 1:300-5000, ELISA: 1:500-1000, IHC: 1:100-500, IF: 1:50-200 | Human, Mouse, Rat |
Performance Comparison of Secretin ELISA Kits
For quantitative analysis of secretin levels, ELISA kits offer a sensitive and high-throughput solution. The choice of kit can significantly impact the reliability of the obtained data. Below is a comparison of key performance parameters for commercially available secretin ELISA kits.
| Supplier | Detection Limit (pg/mL) | Dynamic Range (pg/mL) | Cross-Reactivity | Intra-assay CV (%) | Inter-assay CV (%) |
| R&D Systems | 0.2 | 0.2 – 100 | <1% with glucagon, VIP, gastrin[4] | 5.3[4] | 7.8[4] |
| Thermo Fisher Scientific | 0.15 | 0.15 – 120 | <1% with glucagon, VIP, gastrin[4] | 4.8[4] | 6.5[4] |
| Cayman Chemical | 0.5 | 0.5 – 200 | Up to 2% with related peptides[4] | 6.1[4] | 8.5[4] |
Experimental Protocols
Accurate and reproducible data is contingent on meticulously executed experimental protocols. The following are detailed methodologies for key validation experiments.
Immunohistochemistry (IHC) Validation Protocol
This protocol outlines the steps for validating antibody specificity in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Incubate in 100% ethanol (B145695) twice for 10 minutes each.
-
Sequentially rehydrate in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with running cold tap water.
-
-
Antigen Retrieval:
-
Immerse slides in an antigen retrieval buffer (e.g., EDTA buffer, pH 8.0).
-
Heat the solution using a microwave at medium-high power for 8 minutes, followed by 4 minutes at high power.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Apply a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
Incubate with the primary secretin antibody at the optimized dilution overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 30 minutes at 37°C.
-
Wash and apply Streptavidin-Biotin-Complex (SABC).
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Western Blot (WB) Protocol
-
Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary secretin antibody (e.g., at a 1:500-1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for secretin. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Signal Development: Wash, then add streptavidin-HRP and incubate for 30 minutes. Wash again and add a TMB substrate.
-
Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm.
Visualizing Workflows and Pathways
Antibody Validation Workflow
The following diagram illustrates a standard workflow for validating the specificity of a new antibody.
Secretin Receptor Signaling Pathway
Secretin exerts its physiological effects by binding to the secretin receptor (SCTR), a G protein-coupled receptor. This interaction primarily activates the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).
References
- 1. Secretin Polyclonal Antibody (BS-0088R) [thermofisher.com]
- 2. Secretin Polyclonal Antibody (PA5-50569) [thermofisher.com]
- 3. Secretin Polyclonal Antibody (PA5-62279) [thermofisher.com]
- 4. Comparative Analysis of Commercial Secretin ELISA Kits: Sensitivity, Specificity, and Reproducibility in Clinical Research – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]
Unraveling the Biological Potency of Secretin Fragments: A Comparative Guide
A comprehensive analysis of key secretin fragments reveals the critical roles of the N- and C-termini in receptor binding and signal transduction. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the biological potency of full-length secretin and its truncated analogues, supported by experimental data and detailed methodologies.
Secretin, a 27-amino acid peptide hormone, plays a pivotal role in regulating pancreatic and biliary secretion. Its biological activity is mediated through the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family. Understanding the structure-activity relationship of secretin and its fragments is crucial for the development of novel therapeutics targeting the SCTR. This guide focuses on the comparative biological potency of well-characterized secretin fragments, as the initially requested fragment, secretin (33-59), does not correspond to the known 27-amino acid sequence of the hormone.
Comparative Analysis of Biological Potency
The biological potency of secretin and its fragments is primarily assessed through two key in vitro assays: receptor binding assays, which determine the affinity of the ligand for the SCTR (expressed as the inhibition constant, Ki), and adenylyl cyclase activation assays, which measure the functional response of the receptor to the ligand by quantifying cyclic AMP (cAMP) production (expressed as the half-maximal effective concentration, EC50).
The data consistently demonstrate that the N-terminal region of secretin is indispensable for its agonist activity and receptor activation, while the C-terminal portion is crucial for high-affinity receptor binding.
| Peptide Fragment | Receptor Binding Affinity (Ki, nM) | cAMP Accumulation Potency (EC50, nM) | Biological Activity |
| Secretin (1-27) (Full-length) | 0.325 - 4.0[1][2] | 0.0024 - 8.3[3][4] | Full Agonist |
| Secretin (1-23) | Not determined | 3.4 | Full Agonist (reduced potency) |
| Secretin (3-27) | 2900 | 171 | Partial Agonist/Antagonist[5] |
| Secretin (5-27) | 319 - 722[1] | >1000 (weak partial agonism in over-expressing systems) | Antagonist[6] |
| Secretin (7-27) | Weak binding | Ineffective/Weak Antagonist[7][8] | Antagonist[7] |
Key Observations:
-
Full-length Secretin (1-27) exhibits the highest affinity and potency, serving as the benchmark for biological activity.
-
C-terminal truncation (Secretin (1-23)) leads to a significant loss of binding affinity but retains full agonist activity, albeit with reduced potency. This highlights the importance of the C-terminal residues for anchoring the peptide to the receptor.
-
N-terminal truncation (Secretin (3-27), (5-27), and (7-27)) results in a dramatic loss of agonist activity.[5] These fragments act as partial agonists or antagonists, with their antagonistic properties becoming more pronounced as more N-terminal residues are removed.[7][8] Secretin (5-27) and (7-27) are generally considered antagonists.[6]
Signaling Pathways and Experimental Workflows
The biological effects of secretin are primarily mediated through the Gs alpha subunit of its G-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is fundamental to its physiological functions.
Caption: Secretin signaling pathway.
The experimental workflow for assessing the biological potency of secretin fragments typically involves two main stages: evaluating receptor binding and measuring the functional response.
Caption: Experimental workflow for potency assessment.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of secretin fragments.
1. Materials:
-
Membranes from cells stably expressing the human secretin receptor (SCTR).
-
Radioligand: [125I]-Tyr10-secretin.
-
Unlabeled secretin fragments (for competition).
-
Binding Buffer: Krebs-Ringers-HEPES (KRH) medium (25 mM HEPES, pH 7.4, 104 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM KH2PO4, 1.2 mM MgSO4) containing 0.2% bovine serum albumin (BSA) and 0.01% soybean trypsin inhibitor.[9]
-
Wash Buffer: Ice-cold PBS.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
2. Procedure:
-
Thaw the SCTR-expressing cell membranes on ice and resuspend in binding buffer.
-
In a 96-well plate, add a constant concentration of [125I]-Tyr10-secretin (e.g., ~11 pM).[9]
-
Add increasing concentrations of the unlabeled secretin fragment to be tested. For determining non-specific binding, add a high concentration of unlabeled full-length secretin (e.g., 1 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[9]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation (cAMP Accumulation) Assay
This protocol describes a method to measure the potency (EC50) of secretin fragments in stimulating cAMP production.
1. Materials:
-
Cells stably expressing the human secretin receptor (SCTR).
-
Secretin fragments to be tested.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Cell lysis buffer (provided with the cAMP kit).
-
White 384-well microplates.
-
Plate reader compatible with the chosen cAMP assay technology.
2. Procedure:
-
Seed the SCTR-expressing cells into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and wash the cells with PBS.
-
Add the stimulation buffer containing increasing concentrations of the secretin fragment to the wells. Include a vehicle control for basal cAMP levels.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents.
-
Incubate the plate for the recommended time (typically 60 minutes at room temperature, protected from light).
-
Measure the signal on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[10]
References
- 1. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. escholarship.org [escholarship.org]
- 4. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Human vs. Rat Secretin: A Focus on the Mature Peptide and Its Precursor
This guide provides a detailed comparative analysis of human and rat secretin, with a focus on their structural differences, biological activities, and signaling pathways. While the initial query focused on the 33-59 amino acid region, it is crucial to note that the biologically active form of secretin in both species is a 27-amino acid peptide. The 33-59 region corresponds to a segment of the prosecretin precursor molecule, which is proteolytically cleaved to release the mature hormone. This analysis will therefore concentrate on the well-characterized 27-amino acid mature secretin, while also addressing the context of the prosecretin molecule.
Structural Comparison of Mature Secretin
Mature human and rat secretin are highly conserved, both consisting of 27 amino acids. However, they differ at three positions: 14, 15, and 16. The specific amino acid sequences are as follows:
-
Human Secretin: H-S-D-G-T-F-T-S-E-L-S-R-L-R-D -S-A-R-L-Q-R-L-L-Q-G-L-V-NH2
-
Rat Secretin: H-S-D-G-T-F-T-S-E-L-S-R-L-Q-D -S-A-R-L-Q-R-L-L-Q-G-L-V-NH2
These differences are located in the central region of the peptide, which can influence receptor binding and subsequent biological activity.
Comparative Biological Activity
The subtle variations in the amino acid sequences of human and rat secretin lead to differences in their biological potency and receptor binding affinity.
Quantitative Data Summary
| Parameter | Human Secretin | Rat Secretin | Reference |
| Receptor Binding Affinity (Kd) | ~2.5 nM | ~0.4 nM | |
| cAMP Stimulation (EC50) | ~0.3 nM | ~0.1 nM |
Key Observations:
-
Rat secretin exhibits a higher binding affinity (lower Kd value) for the secretin receptor compared to human secretin.
-
Consistent with its higher binding affinity, rat secretin is more potent in stimulating the production of cyclic AMP (cAMP), a key second messenger in the secretin signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize secretin activity.
Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of secretin to its receptor.
-
Membrane Preparation: Plasma membranes are prepared from cells stably expressing the secretin receptor (e.g., CHO-S cells).
-
Radioligand: 125I-labeled rat secretin is used as the radioligand.
-
Binding Reaction: Membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled human or rat secretin (competitor).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 22°C) for a set duration (e.g., 45 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure the ability of secretin to stimulate intracellular cAMP production.
-
Cell Culture: Cells expressing the secretin receptor are cultured in appropriate media.
-
Stimulation: Cells are incubated with varying concentrations of human or rat secretin in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The stimulation is carried out for a specific time (e.g., 15 minutes) at 37°C.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Secretin Signaling Pathway
Upon binding to its G protein-coupled receptor (GPCR) on the surface of target cells, secretin initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP.
A Comparative Guide to the Cross-Reactivity of Secretin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the 27-amino acid peptide hormone secretin in various species. The information presented is supported by experimental data to aid in the selection of appropriate reagents and models for research and drug development.
Amino Acid Sequence Comparison of Secretin
Secretin is a highly conserved peptide among mammalian species, with moderate sequence identity in non-mammalian vertebrates.[1] The mature 27-amino acid peptide is derived from a larger precursor protein.[2][3][4][5] Below is a comparison of the amino acid sequences for mature secretin from several species.
| Species | Amino Acid Sequence |
| Human | HSDGTFTSELSRLREGARLQRLLQGLV-NH2 |
| Rat | HSDGTFTSELSRLQDSARLQRLLQGLV-NH2 |
| Porcine | HSDGTFTSELSRLRDSARLQRLLQGLV-NH2 |
| Dog | HSDGTFTSELSRLRESARLQRLLQGLV-NH2 |
Table 1: Amino acid sequences of mature secretin from various species. Note the high degree of homology, with variations primarily occurring at positions 14, 15, and 16. The C-terminus is amidated.[6][7][8]
Cross-Reactivity Data
The cross-reactivity of secretin is determined by its ability to bind to and activate secretin receptors from different species. This is typically quantified using competitive binding assays (IC50) and functional assays (EC50).
| Ligand Species | Receptor Species | Assay Type | Value | Reference |
| Human | Human | cAMP Accumulation | EC50: 9.5 pM | [9] |
| Human | Human | β-arrestin Translocation | EC50: 3.26 ± 0.80 nM | [10] |
| Dog | Rat | Pancreatic Duct Flow | Equipotent to Porcine Secretin | [6] |
Table 2: Quantitative data on the cross-reactivity of secretin. This table will be expanded as more specific cross-species binding and functional data becomes available.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a gold standard for determining the affinity of a ligand for a receptor.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled secretin peptides from different species against the binding of a radiolabeled secretin to a specific secretin receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the secretin receptor of interest.
-
Radiolabeled secretin (e.g., 125I-secretin).
-
Unlabeled secretin peptides from various species (human, rat, porcine, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add a constant concentration of radiolabeled secretin to each well.
-
Competitive Binding: Add increasing concentrations of unlabeled secretin peptides (competitors) from different species to the wells. Include a control with no competitor for maximal binding and a control with a high concentration of unlabeled homologous secretin for non-specific binding.
-
Incubation: Add the membrane preparation containing the secretin receptor to each well. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[13]
-
Separation: Terminate the incubation by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The affinity of the test compound (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.[13]
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Secretin Signaling Pathway
Caption: The canonical secretin signaling pathway.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Secretin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dog secretin: sequence and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. Secretin: structure of the precursor and tissue distribution of the mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Secretin (33-59) and VIP on Pancreatic Ductal Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the C-terminal fragment of secretin, secretin (33-59), and Vasoactive Intestinal Peptide (VIP) on pancreatic ductal secretion. This analysis is based on available experimental data and aims to elucidate their respective roles and mechanisms of action in regulating pancreatic fluid and bicarbonate secretion.
Introduction
The pancreas plays a crucial role in digestion through the secretion of enzymes and a bicarbonate-rich fluid that neutralizes gastric acid in the duodenum. This secretory process is hormonally regulated, with secretin and VIP being key players. Both peptides belong to the same family and are known to stimulate pancreatic ductal cells, leading to the secretion of water and bicarbonate. While the actions of full-length secretin are well-characterized, the biological activity of its fragments, particularly the C-terminal fragment secretin (33-59), is less understood. This guide delves into the available evidence to compare the effects of secretin (33-59) and VIP.
Executive Summary
Current scientific literature provides a significant body of evidence on the effects of full-length secretin and VIP on pancreatic ductal secretion. Both hormones stimulate bicarbonate and fluid secretion by activating the cyclic AMP (cAMP) second messenger system in pancreatic ductal cells. However, there is a notable lack of direct, quantitative, peer-reviewed experimental data specifically comparing the C-terminal fragment secretin (33-59) with VIP.
While some commercial sources suggest that secretin (33-59) enhances bicarbonate secretion, this is contradicted by academic studies on secretin fragments, which indicate that C-terminal truncations result in a substantial loss of biological activity. In contrast, the effects of VIP are well-documented, though its efficacy relative to full-length secretin appears to be species-dependent.
This guide will present the available comparative data for full-length secretin and VIP and discuss the conflicting information regarding the activity of secretin (33-59).
Comparative Efficacy and Potency
Full-Length Secretin vs. VIP:
The relative potency and efficacy of secretin and VIP in stimulating pancreatic bicarbonate secretion can vary significantly across different species.
-
In Dogs: VIP acts as a partial agonist compared to secretin. The maximal bicarbonate response to VIP is only about 17% of that achieved with secretin[1]. Furthermore, VIP has been shown to be a competitive inhibitor of secretin-induced pancreatic secretion, suggesting they may act on the same or related receptors[1].
-
In Cats: In contrast to dogs, VIP is considered a full agonist, exhibiting similar efficacy to secretin in stimulating pancreatic bicarbonate secretion.
The following table summarizes the comparative effects of full-length secretin and VIP on pancreatic ductal secretion based on available data.
| Parameter | Full-Length Secretin | Vasoactive Intestinal Peptide (VIP) | Species Studied |
| Bicarbonate Secretion | Potent stimulator | Potent stimulator (full agonist in cats, partial agonist in dogs) | Cats, Dogs |
| Fluid Secretion | Potent stimulator | Potent stimulator | General |
| Intracellular cAMP Production | Increases cAMP | Increases cAMP | General |
| Receptor Affinity | High affinity for secretin receptors | High affinity for VIP receptors (VPAC1 and VPAC2), lower affinity for secretin receptors | General |
Secretin (33-59):
There is conflicting information regarding the biological activity of the C-terminal fragment secretin (33-59).
-
A commercial supplier of this peptide states that rat secretin (33-59) "enhances the secretion of bicarbonate, enzymes, and K+ from the pancreas"[2].
-
However, scientific studies on the structure-activity relationship of secretin have indicated that N-terminally truncated fragments of secretin, which would be analogous to the C-terminal portion, exhibit significantly reduced or no biological activity in stimulating pancreatic secretion[3]. One study found that secretin fragments (2-27), (3-27), (4-27), and (7-27) had very low potency and efficacy in stimulating adenylate cyclase and binding to secretin receptors in human pancreatic membranes[4].
Given this conflicting information, further rigorous, peer-reviewed research is necessary to definitively establish the biological activity of secretin (33-59) on pancreatic ductal secretion.
Signaling Pathways
Both secretin and VIP exert their effects on pancreatic ductal cells primarily through the activation of a common signaling pathway.
dot
Figure 1: Signaling pathway for secretin and VIP in pancreatic ductal cells.
Pathway Description:
-
Receptor Binding: Secretin and VIP bind to their respective G protein-coupled receptors (GPCRs) on the basolateral membrane of pancreatic ductal cells. Secretin binds with high affinity to the secretin receptor (SCTR), while VIP binds to VPAC1 and VPAC2 receptors. There is some crossover in binding, with secretin having a lower affinity for VIP receptors and vice versa.
-
G Protein Activation: Receptor binding activates the stimulatory G protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).
-
CFTR Phosphorylation: PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel.
-
Bicarbonate Secretion: The opening of the CFTR channel leads to the secretion of chloride ions into the ductal lumen. This is followed by the exchange of luminal chloride for intracellular bicarbonate through an anion exchanger, resulting in the secretion of a bicarbonate-rich fluid.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of secretin (33-59) and VIP on pancreatic ductal secretion. Below are representative protocols for key experiments.
In-Situ Perfused Pancreas for Secretion Analysis
This protocol allows for the direct measurement of pancreatic juice flow and bicarbonate concentration in response to secretagogues.
dot
Figure 2: Workflow for in-situ perfused pancreas experiment.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat). Perform a laparotomy to expose the pancreas and its associated blood vessels.
-
Cannulation: Ligate and cannulate the common bile duct at its duodenal insertion to collect pancreatic juice. Cannulate the portal vein for the infusion of secretagogues and the superior mesenteric artery for the perfusion of the pancreas.
-
Perfusion: Perfuse the pancreas with a Krebs-Henseleit bicarbonate buffer gassed with 95% O2 and 5% CO2 at a constant flow rate.
-
Stimulation: After a stabilization period, infuse secretin (33-59) or VIP at various concentrations into the portal vein cannula.
-
Sample Collection and Analysis: Collect pancreatic juice in pre-weighed tubes at regular intervals. Measure the volume of the collected juice. Determine the bicarbonate concentration using a back-titration method.
Intracellular cAMP Measurement
This protocol is used to quantify the levels of the second messenger cAMP in pancreatic ductal cells following stimulation.
dot
Figure 3: Workflow for intracellular cAMP measurement.
Methodology:
-
Cell Isolation and Culture: Isolate pancreatic ductal cells from a suitable animal model using collagenase digestion and density gradient centrifugation. Culture the cells in an appropriate medium until they form a confluent monolayer.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of secretin (33-59) or VIP for a defined period.
-
Cell Lysis: Terminate the stimulation by adding cold ethanol (B145695) or another suitable lysis buffer.
-
cAMP Quantification: Quantify the intracellular cAMP levels in the cell lysates using a commercially available cAMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Conclusion
References
- 1. Comparison of secretin and vasoactive intestinal peptide on pancreatic secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of secretin (33-59) biological effects
A comprehensive analysis of the biological effects of C-terminal secretin fragments reveals their critical role in receptor binding, a foundational step for the hormone's diverse physiological actions. While the full-length 27-amino acid secretin peptide is necessary for both binding and subsequent receptor activation, its C-terminal portion is primarily responsible for the initial docking to the secretin receptor (SCTR). This guide compares the biological activities of various C-terminal fragments of secretin with the full-length peptide, providing quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathway.
The Two-Domain Binding Model of Secretin
The interaction of secretin with its receptor, a member of the Class B G protein-coupled receptor (GPCR) family, is best described by a two-domain binding model.[1] The C-terminal region of the secretin peptide first binds to the N-terminal extracellular domain of the SCTR.[1] This initial interaction is crucial for high-affinity binding and properly orients the N-terminal region of secretin to interact with the transmembrane domain of the receptor, leading to its activation.[1]
Comparative Biological Activity of Secretin and its Fragments
Systematic studies, such as alanine-scanning mutagenesis, have been instrumental in elucidating the contribution of each amino acid residue to secretin's biological function.[2] These studies have demonstrated that while the N-terminal residues are paramount for biological activity (receptor activation), the C-terminal residues are key for receptor binding.[2]
Truncation of the N-terminal amino acids leads to a rapid decrease in agonist efficacy, resulting in partial agonists or even antagonists.[1] Conversely, modifications or truncations at the C-terminus primarily affect the binding affinity of the peptide to the SCTR.[3][4]
Quantitative Comparison of Secretin Analogs
The following table summarizes the receptor binding affinity (Ki) and biological activity (EC50 for cAMP stimulation) of full-length rat secretin and various alanine-substituted analogs. A lower Ki value indicates higher binding affinity, and a lower EC50 value indicates greater potency in stimulating cAMP production.
| Peptide | Ki (nM) | EC50 (nM) |
| Rat Secretin (Wild-Type) | 0.5 ± 0.1 | 0.3 ± 0.1 |
| [Ala19]Secretin | 1.8 ± 0.4 | 1.1 ± 0.2 |
| [Ala23]Secretin | 1.6 ± 0.3 | 0.9 ± 0.2 |
| [Ala27]Secretin | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Data derived from studies on CHO cells stably expressing the rat secretin receptor.[2] |
Experimental Protocols
The quantitative data presented above are typically generated using the following key experimental methodologies:
Peptide Synthesis
-
Method: Solid-phase peptide synthesis.
-
Details: Rat secretin and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on an automated peptide synthesizer. The resulting peptides are purified by reverse-phase high-performance liquid chromatography (HPLC) and their identity is confirmed by mass spectrometry.[2]
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat secretin receptor (CHO-SecR).
-
Culture Conditions: Cells are maintained in Ham's F-12 medium supplemented with fetal clone II, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[2]
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of secretin analogs to the secretin receptor.
-
Protocol:
-
CHO-SecR cell membranes are prepared by homogenization and centrifugation.
-
Membranes are incubated with a radiolabeled secretin analog (e.g., [125I-Tyr10]rat secretin) and varying concentrations of the unlabeled competitor peptide (secretin or its analogs).
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complexes is measured using a gamma counter.
-
Competition binding curves are generated, and Ki values are calculated using appropriate software.[2]
-
cAMP Assay
-
Objective: To measure the biological activity (potency, EC50) of secretin analogs by quantifying the production of cyclic AMP (cAMP).
-
Protocol:
-
Intact CHO-SecR cells are incubated with varying concentrations of secretin or its analogs in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
The cells are stimulated for a defined period at 37°C.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Dose-response curves are plotted, and EC50 values are calculated.[2]
-
Secretin Signaling Pathway
Upon binding of secretin to its receptor, a conformational change occurs, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final physiological response, such as the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[5][6]
Caption: Secretin signaling pathway.
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates the general workflow for determining the receptor binding and biological activity of secretin analogs.
Caption: Experimental workflow.
References
- 1. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies of N- and C-Terminally Modified Secretin Analogs for the Human Secretin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]
- 6. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Secretin Analogs: Structure, Efficacy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, gastric acid production, and gastrointestinal motility. Its therapeutic potential, however, is limited by a short in vivo half-life. This has driven the development of various secretin analogs with improved stability and modified receptor interactions. This guide provides a side-by-side comparison of prominent secretin analogs, supported by experimental data, to aid researchers and drug development professionals in their exploration of this important class of molecules.
Understanding Secretin and its Analogs
Native secretin is rapidly degraded in the circulation, primarily by neutral endopeptidase. To overcome this limitation, several strategies have been employed to create more stable and potent analogs. These include:
-
Amino Acid Substitutions: Replacing specific amino acids to enhance receptor binding affinity or confer resistance to enzymatic degradation.
-
N- and C-terminal Modifications: Truncating or modifying the ends of the peptide to alter its activity and stability.
-
Introduction of Non-natural Amino Acids and Chemical Linkages: Incorporating elements like lactam bridges to create a more rigid and stable structure.
-
Chimeric Peptides: Combining fragments of secretin with other related peptides, such as vasoactive intestinal peptide (VIP) or glucagon, to create molecules with dual receptor agonism or unique pharmacological profiles.
-
Lipidation: Attaching a fatty acid moiety to prolong the analog's half-life in circulation.
Comparative Analysis of Secretin Analog Performance
The efficacy and potency of secretin analogs are primarily assessed through in vitro receptor binding and functional assays, followed by in vivo studies to evaluate their physiological effects.
In Vitro Receptor Binding Affinity and Potency
The interaction of secretin analogs with the secretin receptor (SCTR) is a key determinant of their biological activity. This is typically quantified by measuring their binding affinity (Ki or Kd) and their potency in functional assays (EC50 or IC50). A lower Ki/Kd value indicates tighter binding to the receptor, while a lower EC50/IC50 value signifies greater potency.
| Analog | Modification | Receptor Binding Affinity (Ki/IC50) | Potency (EC50) | Key Characteristics | Reference(s) |
| Human Secretin | Native Peptide | IC50: 0.325 nM | EC50: 0.1 pM - 9.5 pM (cAMP assay) | Endogenous ligand, rapid degradation. | [1][2] |
| BI-3434 | Lipidated, stabilized backbone | - | EC50: 15.5 pM (cAMP assay); EC50: 542.7 nM (lipolysis) | Long-acting agonist, increased energy expenditure.[2] | [2] |
| (Y¹⁰,c[E¹⁶,K²⁰],I¹⁷,Cha²²,R²⁵)sec(6-27) | Truncated, lactam bridge, amino acid substitutions | IC50: 4 nM | Antagonist (no cAMP stimulation) | High-affinity antagonist.[3][4] | [3][4] |
| sec(5-27) | N-terminally truncated | IC50: 722 nM | Antagonist | Weak antagonist.[3] | [3] |
| [ψ⁴,⁵]sec(1-27) | Pseudopeptide bond | IC50: 420 nM | Partial agonist/antagonist | Partial agonist at high concentrations.[3] | [3] |
| Secretin(1-26) | C-terminally truncated | 10-fold less potent than secretin(1-27) | - | Reduced potency compared to full-length secretin.[5] | [5] |
| Secretin(1-24) | C-terminally truncated | 50-fold less potent than secretin(1-27) | - | Further reduction in potency with truncation.[5] | [5] |
| GUB06-046 | Secretin/GLP-1 co-agonist | - | Potent dual agonist | Decreases food intake, improves glycemic control.[6] | [6] |
Note: EC50 and IC50 values can vary depending on the cell line and assay conditions used. Direct comparison should be made within the same study where possible.
In Vivo Functional Comparison
In vivo studies are critical for evaluating the physiological effects and therapeutic potential of secretin analogs.
-
BI-3434: This long-acting analog has been shown to increase energy expenditure and lead to a loss of fat mass in diet-induced obese mice. While it did not significantly affect body weight as a monotherapy, it demonstrated a synergistic effect on weight loss when combined with a GLP-1 receptor agonist.[2]
-
Synthetic Porcine and Human Secretin: Clinical studies have demonstrated that synthetic versions of porcine and human secretin are bioequivalent to biologically derived porcine secretin for use in pancreatic function testing.[7]
-
GUB06-046: This secretin/GLP-1 co-agonist has shown promise in preclinical models by significantly decreasing food intake and improving glucose tolerance in lean mice. In diabetic db/db mice, chronic administration improved glycemic control and increased beta-cell mass.[6]
Signaling Pathways and Experimental Workflows
Secretin Receptor Signaling Pathway
Secretin exerts its effects by binding to the secretin receptor (SCTR), a Class B G-protein coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological responses to secretin.
Caption: Secretin Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for its receptor. A radiolabeled ligand competes with unlabeled ligands (the analogs being tested) for binding to the receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of a secretin analog to stimulate the production of intracellular cAMP, providing a measure of its agonistic or antagonistic activity.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of secretin analogs for the secretin receptor.
Materials:
-
Cells or membranes expressing the secretin receptor (e.g., CHO-SecR cells).
-
Radiolabeled secretin (e.g., ¹²⁵I-secretin).
-
Unlabeled secretin analogs (test compounds).
-
Binding buffer (e.g., Krebs-Ringers-HEPES buffer with 0.2% BSA and protease inhibitors).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled secretin analogs.
-
Incubation: In a 96-well plate, combine the receptor preparation, a constant concentration of radiolabeled secretin, and varying concentrations of the unlabeled secretin analog. Incubate at room temperature for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
Objective: To measure the potency (EC50) of secretin analogs in stimulating intracellular cAMP production.
Materials:
-
Cells expressing the secretin receptor (e.g., CHO-K1 SCTR Gs Cell Line).
-
Secretin analogs (test compounds).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the secretin analogs to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[2]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the analog concentration. Determine the EC50 value, which is the concentration of the analog that produces 50% of the maximal response.
Conclusion
The development of secretin analogs has led to a diverse range of molecules with modified properties, from long-acting agonists to high-affinity antagonists. Analogs like BI-3434 and GUB06-046 demonstrate the potential of targeting the secretin receptor system for metabolic diseases. The continued exploration of structure-activity relationships, aided by the experimental approaches outlined in this guide, will be crucial in designing the next generation of secretin-based therapeutics with enhanced efficacy and specificity.
References
- 1. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development [mdpi.com]
- 2. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-terminus ends of secretin and VIP interact with the N-terminal domains of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GUB06-046, a novel secretin/glucagon-like peptide 1 co-agonist, decreases food intake, improves glycemic control, and preserves beta cell mass in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Secretin (33-59), Rat
This document provides comprehensive guidance on the proper disposal of Secretin (33-59), rat, a peptide fragment used in research. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The following protocols are intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions: Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] All handling of this compound, especially in its powdered form which can become airborne, should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[1]
Disposal of Liquid Waste
Liquid waste containing this compound, must be chemically inactivated to denature the peptide and render it biologically inactive before disposal.
Chemical Inactivation Protocols:
The following table summarizes common chemical decontamination methods applicable to peptide waste.
| Inactivation Reagent | Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 10% solution (final concentration of 0.5-1.0%) | Minimum 30-60 minutes | Effective for many peptides but may be corrosive.[2][3] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30-60 minutes | Strong base; requires neutralization.[2] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30-60 minutes | Strong acid; requires neutralization.[2] |
Step-by-Step Inactivation and Disposal Protocol for Liquid Waste:
-
Select an Inactivation Reagent: Choose a suitable inactivation agent from the table above based on laboratory protocols and compatibility with other chemicals in the waste stream.
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2][3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[2]
-
Final Disposal: After inactivation and neutralization, consult your institution's Environmental Health & Safety (EHS) department for final disposal procedures.[1] Do not discharge to sewer systems unless explicitly permitted by local regulations and your institution's EHS office.[2] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Disposal of Solid Waste
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for Solid Waste:
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Decontamination (Optional but Recommended): Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes. After decontamination, decant the bleach solution and manage it as liquid waste.[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[2]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][2]
Disposal of Empty Containers:
Empty containers of this compound, should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous liquid waste.[4] After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic, provided the label has been defaced.[3][4]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Secretin (33-59), Rat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Secretin (33-59), rat. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for laboratory safety and chemical handling. While specific toxicological properties of this peptide may not be fully characterized, it is imperative to handle it with a high degree of caution to minimize potential exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes.[2] Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][4] Gloves should be changed immediately if they become contaminated.[2][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][4] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.[1][2][5] Work should be conducted in a well-ventilated area or under a fume hood.[3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[2][6][7] Some sources recommend -80°C for optimal long-term stability.[6]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][2][8]
Handling and Reconstitution:
-
Designated Area: Conduct all handling of the peptide in a designated, clean, and uncluttered work area.[4]
-
PPE: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the lyophilized powder, do so in a controlled environment to minimize the creation of dust.[2][5] Use a fume hood or biosafety cabinet for this procedure.[4]
-
Reconstitution:
-
Add the appropriate sterile solvent slowly to the vial.[5] The choice of solvent will depend on the peptide's properties; sterile water or buffers are common starting points.[7]
-
Cap the container securely and mix by gentle swirling or inversion.[8] Avoid vigorous vortexing, which can cause aggregation.[8] Sonication may be used to aid dissolution, but avoid excessive heating.[2]
-
-
Storage of Peptide Solutions:
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[5]
Caption: Workflow for handling lyophilized this compound.
Disposal Plan
Dispose of all this compound waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.[8] Never dispose of peptides in the regular trash or down the drain.[4]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[1]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.[1][4]
-
-
Waste Collection:
-
Solid Waste: Collect contaminated PPE, weighing papers, and empty vials in a designated, sealed waste container labeled "Chemical Waste".[8]
-
Liquid Waste: Collect unused peptide solutions and solvents used for rinsing glassware in a designated, sealed, and properly labeled waste container for hazardous liquid waste.[8]
-
-
Container Sealing: Securely seal all waste containers to prevent leakage.[5]
-
Institutional Protocols: Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[4]
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station and seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
-
Spills: Evacuate personnel to a safe area.[3] Wear appropriate PPE and prevent further leakage if it is safe to do so.[3] Collect spilled material and dispose of it as hazardous waste.[3]
Caption: Emergency response plan for exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
